1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
Description
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-pentan-2-ylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
VTKHGCQNNCQKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(CC1)CCl |
Origin of Product |
United States |
An In-Depth Technical Guide to the Chemical Properties of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif, a three-membered carbocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ring strain and unique stereoelectronic properties can impart favorable conformational rigidity, improved metabolic stability, and enhanced binding affinity to biological targets.[1][2][3] This guide focuses on the chemical properties of a specific, substituted cyclopropane derivative, 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane. While specific experimental data for this exact molecule is limited, its chemical behavior is largely dictated by the well-characterized (chloromethyl)cyclopropane core. This document will, therefore, provide a comprehensive overview of its predicted properties and reactivity, drawing upon the extensive knowledge of the parent compound to offer valuable insights for its application in synthesis and drug design.
Part 1: Molecular Structure and Physicochemical Properties
The structure of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane features a cyclopropane ring geminally substituted with a chloromethyl group and a pentan-2-yl group. The pentan-2-yl substituent introduces a chiral center, meaning this compound can exist as a mixture of enantiomers. The presence of the alkyl chain is expected to increase the lipophilicity and boiling point compared to the parent (chloromethyl)cyclopropane.
| Property | Predicted Value for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane | Reference Data for (Chloromethyl)cyclopropane |
| Molecular Formula | C₁₀H₁₉Cl[4] | C₄H₇Cl[5] |
| Molecular Weight | 174.71 g/mol [4] | 90.55 g/mol [5] |
| Boiling Point | Predicted > 87-89°C | 87-89°C[6][7] |
| Density | Predicted < 0.98 g/mL | 0.98 g/mL at 25°C[6][7] |
| Refractive Index | Predicted ~1.435 | n20/D 1.435[6][7] |
| LogP | 3.83[4] | ~2.0 (estimated) |
| Solubility | Insoluble in water; soluble in organic solvents. | Not miscible in water.[6] |
| CAS Number | 1469145-79-6[4] | 5911-08-0[6] |
Part 2: Spectroscopic Analysis (Predicted)
The spectroscopic signature of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane can be predicted based on the known data for (chloromethyl)cyclopropane.[8][9] The key differentiating features will be the signals corresponding to the pentan-2-yl group.
¹H NMR Spectroscopy
-
Cyclopropyl Protons: Complex multiplets are expected in the upfield region (δ 0.3-1.2 ppm), characteristic of protons on a cyclopropane ring.
-
Chloromethyl Protons (-CH₂Cl): A singlet or a doublet (if coupled to a chiral center) is anticipated around δ 3.4-3.5 ppm.[8]
-
Pentan-2-yl Protons: A series of multiplets corresponding to the methyl, methylene, and methine protons of the pentan-2-yl group will be present in the δ 0.8-1.8 ppm region.
¹³C NMR Spectroscopy
-
Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 49.5 ppm.[8]
-
Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring bearing the substituents will appear as a singlet.
-
Cyclopropyl Methylene Carbons (-CH₂-): Signals are expected in the highly shielded region of the spectrum, around δ 4.5-15 ppm.[8]
-
Pentan-2-yl Carbons: Signals corresponding to the five carbons of the pentan-2-yl group will be observed in the typical aliphatic region.
Infrared (IR) Spectroscopy
-
C-H stretch (cyclopropyl): Weak to medium bands are expected around 3080-3000 cm⁻¹.[8]
-
C-H stretch (alkyl): Stronger bands will be present in the 2960-2850 cm⁻¹ region due to the pentan-2-yl group.
-
C-Cl stretch: A band in the region of 740 cm⁻¹ is characteristic of the carbon-chlorine bond.[8]
Mass Spectrometry (MS)
-
Molecular Ion Peak ([M]⁺): A molecular ion peak is expected, along with an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of a chlorine-containing compound.[8]
-
Fragmentation: The most prominent fragmentation pathway is likely the loss of the chloromethyl radical or a chlorine radical. Fragmentation of the pentan-2-yl chain will also be observed. A base peak at m/z 55, corresponding to the [C₄H₇]⁺ fragment, is characteristic of (chloromethyl)cyclopropane and may also be significant here.[8]
Generalized Protocol for Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]
-
NMR Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid between two potassium bromide (KBr) plates using an FTIR spectrometer.[8]
-
Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis using electron ionization (EI).[8]
Caption: A generalized workflow for spectroscopic analysis.
Part 3: Core Reactivity and Synthetic Utility
The reactivity of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is dominated by the lability of the carbon-chlorine bond and the unique electronic properties of the cyclopropylmethyl system.[10]
Nucleophilic Substitution Reactions
The primary chloride is susceptible to nucleophilic substitution. While Sₙ2 reactions are possible, the system is prone to Sₙ1-type reactions due to the ability of the cyclopropane ring to stabilize an adjacent carbocation.
-
Sₙ2 Reactions: Strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF) will favor the direct displacement of the chloride ion.[11]
-
Sₙ1 Reactions and Carbocation Rearrangements: In the presence of polar protic solvents or Lewis acids, the formation of a cyclopropylmethyl carbocation is likely. This carbocation is highly prone to rearrangement to less strained and more stable cyclobutyl or homoallyl cations.[11][12][13] This can lead to a mixture of products, including cyclobutyl and but-3-enyl derivatives.[11][12][13]
Caption: Rearrangement of the cyclopropylmethyl carbocation.
Experimental Protocol: Synthesis of a Cyclopropylmethyl Ether (Representative Sₙ2 Reaction)
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), prepare sodium methoxide by reacting sodium metal with anhydrous methanol.
-
Reaction: To the freshly prepared sodium methoxide solution, add 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane dropwise with stirring at room temperature.
-
Monitoring and Workup: Gently heat the mixture to reflux and monitor the reaction's progress using GC-MS. Upon completion, cool the mixture, quench with water, and extract the product with diethyl ether. The organic layers are then combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ether product, which can be purified by distillation.[10]
Formation of Organometallic Reagents
The formation of a Grignard or organolithium reagent from 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is challenging due to the high reactivity of these intermediates, which can lead to rearrangements.[10] However, under carefully controlled, low-temperature conditions, these reagents can be formed and used in situ for subsequent reactions, such as additions to carbonyl compounds.[10][14]
Part 4: Proposed Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
A plausible synthetic route to 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane would start from the corresponding alcohol, 1-(hydroxymethyl)-1-(pentan-2-yl)cyclopropane. This alcohol can be synthesized via a Simmons-Smith cyclopropanation of a suitable allylic alcohol. The final chlorination step can be achieved using various reagents, with N-chlorosuccinimide and dimethyl sulfide being a method known to produce high-purity (chloromethyl)cyclopropane with minimal rearranged byproducts.[15]
Caption: Proposed synthetic workflow for the target compound.
Part 5: Applications in Medicinal Chemistry and Drug Development
The cyclopropylmethyl moiety is a recognized pharmacophore in several approved drugs.[16] Its incorporation into a drug candidate can significantly influence its pharmacological profile by:
-
Enhancing Potency and Selectivity: The rigid structure of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to improved binding at the target receptor.
-
Improving Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can increase the drug's half-life.
-
Modulating Physicochemical Properties: The addition of this group alters the lipophilicity and size of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
A notable example is the N-cyclopropylmethyl group found in buprenorphine, a potent opioid receptor modulator used for pain management and the treatment of opioid use disorder.[16] The synthesis of such compounds often involves the N-alkylation of a precursor amine with a (halomethyl)cyclopropane derivative.[16]
Caption: Role of the cyclopropylmethyl moiety in drug action.
Part 6: Safety and Handling
Based on the data for (chloromethyl)cyclopropane, 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane should be handled as a hazardous chemical.
-
Physical Hazards: It is expected to be a highly flammable liquid and vapor.[5][17][18] Keep away from heat, sparks, open flames, and other ignition sources.[17][18][19] Containers may explode when heated.[19]
-
Health Hazards: It may be harmful if swallowed.[17] It is also likely to be irritating to the eyes, skin, and respiratory system.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[17][19] Use in a well-ventilated area or with a suitable respirator.[20]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[17][19] Keep refrigerated.[17][19]
References
- An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane - Benchchem.
- (Chloromethyl)cyclopropane | C4H7Cl | CID 80013 - PubChem - NIH.
- Spectroscopic Data of (Chloromethyl)cyclopropane: A Technical Guide - Benchchem.
- Application Notes and Protocols: (Chloromethyl)cyclopropane in Cyclopropanation Reactions - Benchchem.
- Technical Support Center: (Chloromethyl)cyclopropane Substitution Reactions - Benchchem.
- 1-(Chloromethyl)Cyclopropane - ChemBK.
- 1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane | 1469145-79-6 | ChemScene.
- [1-(Chloromethyl)cyclopropyl]cyclopentane | C9H15Cl | CID 82944720 - PubChem.
- Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange.
- (Chloromethyl)cyclopropane Chemical Properties, Physical Properties - Cheméo.
- Safety data sheet - CPAChem.
- Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - ECHEMI.
- Technical Support Center: High-Purity Synthesis of (Chloromethyl)cyclopropane - Benchchem.
- CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents.
- (Chloromethyl)cyclopropane 97 5911-08-0 - SigmaAldrich.cn.
- (Chloromethyl)cyclopropane 97 5911-08-0 - Sigma-Aldrich.
- SAFETY DATA SHEET - Airgas.
- (Chloromethyl)cyclopropane - NIST WebBook.
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - European Journal of Medicinal Chemistry.
- (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications - ResearchGate.
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- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. (Chloromethyl)cyclopropane | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Synthesis Pathway of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Comprehensive Technical Guide
Executive Summary & Strategic Overview
In modern medicinal chemistry and agrochemical development, the incorporation of cyclopropane rings is a highly effective strategy for inducing conformational restriction, enhancing metabolic stability, and modulating lipophilicity. The target compound, 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane , serves as a highly versatile, sterically congested building block. The pentan-2-yl group provides significant lipophilic bulk, while the chloromethyl moiety acts as a prime electrophilic handle for downstream cross-coupling, amination, or etherification.
This whitepaper details a robust, scalable, and self-validating three-phase synthetic pathway to construct this molecule from commercially available precursors, prioritizing high-yield transformations and the suppression of ring-expansion side reactions.
Retrosynthetic Analysis & Pathway Design
The synthetic strategy relies on the sequential functionalization of a pre-assembled alkyl chain. Disconnecting the chloromethyl group leads back to a primary alcohol, which can be derived from a carboxylic acid. The cyclopropane core is most efficiently constructed via the double alkylation of an activated active-methylene compound. Therefore, the pathway traces back to 3-methylhexanenitrile , a commercially available and inexpensive starting material .
Figure 1: Four-step retrosynthetic and forward synthesis pathway to the target cyclopropane.
Stereochemical Note: The pentan-2-yl side chain contains a chiral center at C2. Utilizing racemic 3-methylhexanenitrile will yield the target as a racemic mixture. If enantiopurity is required for drug development, enantiopure (3R)- or (3S)-3-methylhexanenitrile can be seamlessly substituted into this workflow.
Step-by-Step Experimental Protocols & Mechanistic Causality
Phase 1: Phase-Transfer Catalyzed Cyclopropanation
The construction of the cyclopropane ring is achieved via a one-pot double alkylation of the nitrile's α-carbon.
Step-by-Step Protocol:
-
Charge a jacketed reactor with 3-methylhexanenitrile (1.0 equiv) and 1,2-dibromoethane (1.2 equiv) dissolved in toluene (0.5 M).
-
Add tetrabutylammonium bromide (TBAB, 0.05 equiv) to serve as the phase-transfer catalyst.
-
Initiate vigorous mechanical stirring (≥ 500 rpm) and slowly add 50% aqueous KOH (3.0 equiv).
-
Heat the biphasic mixture to 60 °C for 12 hours.
-
Self-Validation (IPC): Monitor the reaction via GC-MS. The intermediate γ-bromo nitrile will appear transiently before fully converting to the cyclopropane product.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Mechanistic Causality: Why utilize Phase-Transfer Catalysis (PTC) instead of anhydrous bases like LDA? The α-protons of aliphatic nitriles are weakly acidic (pKa ~25). The intense basicity of the 50% KOH/toluene interface, facilitated by the lipophilic TBAB cation, drives continuous deprotonation. The subsequent intramolecular Sₙ2 reaction is entropically favored, rapidly closing the strained three-membered ring while suppressing intermolecular oligomerization .
Figure 2: Mechanism of the phase-transfer catalyzed double alkylation and ring closure.
Phase 2: Sterically Hindered Nitrile Hydrolysis & Reduction
Converting the sterically congested nitrile to a primary alcohol requires a two-step sequence: harsh hydrolysis followed by aggressive hydride reduction.
Step-by-Step Protocol:
-
Hydrolysis: Suspend 1-(pentan-2-yl)cyclopropane-1-carbonitrile in ethylene glycol (1.0 M). Add solid KOH (5.0 equiv).
-
Reflux the mixture at 160 °C for 24 hours.
-
Self-Validation (IPC): Monitor ammonia gas evolution at the condenser outlet using wet litmus paper. Cessation of NH₃ indicates complete conversion to the carboxylate.
-
Cool, dilute with H₂O, and acidify with conc. HCl to pH 2. Extract the precipitated 1-(pentan-2-yl)cyclopropane-1-carboxylic acid into ethyl acetate.
-
Reduction: Dissolve the isolated acid in anhydrous THF (0.2 M) under N₂ and cool to 0 °C.
-
Slowly add LiAlH₄ (1.5 equiv). Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Quench via the Fieser method (For
grams of LiAlH₄: add mL H₂O, mL 15% NaOH, mL H₂O). Filter the granular aluminum salts and concentrate to yield (1-(pentan-2-yl)cyclopropyl)methanol.
Mechanistic Causality: The nitrile group is attached to a fully substituted, sterically congested cyclopropane carbon. Standard aqueous hydrolysis fails because the tetrahedral intermediate cannot easily form. Ethylene glycol provides the necessary high-boiling environment (>150 °C) to overcome this extreme steric activation barrier . For the subsequent reduction, LiAlH₄ is strictly required; milder hydrides (like NaBH₄) lack the nucleophilic strength to reduce carboxylic acids.
Phase 3: Electrophilic Halogenation via Vilsmeier-Haack Intermediate
The final step converts the primary alcohol to the target alkyl chloride while strictly avoiding carbocation-mediated ring expansion.
Step-by-Step Protocol:
-
Dissolve (1-(pentan-2-yl)cyclopropyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 equiv).
-
Cool the vessel to 0 °C and add thionyl chloride (SOCl₂, 1.2 equiv) dropwise.
-
Warm to reflux (40 °C) for 6 hours.
-
Self-Validation (IPC): TLC (Hexane:EtOAc 9:1) will show the complete consumption of the polar alcohol spot (Rf ~0.2) to a highly non-polar chloride spot (Rf ~0.8).
-
Quench carefully with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Mechanistic Causality: Standard halogenation of cyclopropylcarbinyl alcohols often results in catastrophic ring-expansion to cyclobutyl derivatives due to the formation of a free carbocation. By adding catalytic DMF, SOCl₂ rapidly generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion) in situ. This intermediate reacts with the alcohol to form an activated alkoxy-iminium species that undergoes a strict Sₙ2 displacement by chloride. This completely bypasses carbocation formation, perfectly preserving the integrity of the three-membered ring.
Quantitative Data & Analytical Targets
To ensure reproducibility across different laboratory environments, the expected reaction parameters and analytical benchmarks are summarized below.
Table 1: Reaction Parameters and Expected Yields
| Phase | Transformation | Key Reagents | Temp / Time | Expected Yield |
| 1 | Cyclopropanation | 1,2-Dibromoethane, KOH, TBAB | 60 °C / 12 h | 75 - 85% |
| 2a | Hydrolysis | KOH, Ethylene Glycol | 160 °C / 24 h | 80 - 90% |
| 2b | Reduction | LiAlH₄, THF | 0 °C to RT / 4 h | 85 - 95% |
| 3 | Chlorination | SOCl₂, DMF (cat.), DCM | Reflux / 6 h | 90 - 95% |
Table 2: Analytical Characterization Targets
| Compound | Key ¹H NMR Signals (CDCl₃) | IR Spectroscopy (cm⁻¹) |
| 3-Methylhexanenitrile | ~2.3 ppm (m, 2H, CH₂-CN) | ~2245 (C≡N stretch) |
| 1-(Pentan-2-yl)cyclopropane-1-carbonitrile | ~0.8-1.2 ppm (m, 4H, cyclopropane CH₂) | ~2235 (C≡N stretch, shifted) |
| (1-(Pentan-2-yl)cyclopropyl)methanol | ~3.5 ppm (s, 2H, CH₂-OH) | ~3300-3500 (O-H stretch) |
| 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane | ~3.6 ppm (s, 2H, CH₂-Cl) | ~730 (C-Cl stretch) |
References
-
3-Methylhexanenitrile | C7H13N | CID 543329 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring Source: Molecules (MDPI), Vol. 24, Issue 6, 1023 URL:[Link]
-
Synthesis from Nitriles with Retention of the Cyano Group Source: Science of Synthesis (Thieme Connect) URL:[Link]
Structure Elucidation of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Comprehensive Guide for Advanced Analytical Workflows
Executive Summary
The structural elucidation of complex aliphatic systems requires a rigorous, multi-modal analytical approach. 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (Chemical Formula:
Strategic Workflow for Structure Elucidation
To ensure a self-validating analytical system, the elucidation process must rely on orthogonal techniques. Mass Spectrometry (MS) establishes the molecular formula and isotopic signature, Nuclear Magnetic Resonance (NMR) maps the atomic connectivity and stereochemical environment, and Fourier-Transform Infrared Spectroscopy (FT-IR) validates the presence of strained ring systems.
Fig 1. Strategic workflow for the structure elucidation of the cyclopropane derivative.
Mass Spectrometry (MS) Profiling
The first pillar of the elucidation workflow is determining the exact mass and elemental composition.
Causality of the MS Signature
When subjected to Electron Ionization (EI) at 70 eV, the molecule yields a molecular ion
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for resolving the atomic connectivity of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane. The molecule's stereochemistry heavily influences its magnetic resonance profile.
The Phenomenon of Diastereotopicity
The pentan-2-yl group possesses a chiral center at its C2 position. Because this chiral group is directly attached to the quaternary C1 of the cyclopropane ring, the entire molecule is chiral. This has two critical NMR consequences:
-
The Chloromethyl Protons: The two protons of the
group are attached to a prochiral center adjacent to a chiral environment. Consequently, they are diastereotopic . Instead of a simple singlet, they appear as an AB system—two distinct doublets with a large geminal coupling constant ( Hz). -
The Cyclopropane Protons: The two
groups of the ring are no longer equivalent by symmetry. Furthermore, within each group, the protons are diastereotopic (cis/trans relative to the bulky pentan-2-yl group). This results in four distinct, highly complex multiplets.
Diamagnetic Anisotropy of the Cyclopropane Ring
Cyclopropane protons typically resonate at unusually high fields (
Quantitative NMR Data Summaries
Table 1:
Table 2:
2D NMR Connectivity (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is critical for proving that the chloromethyl group and the pentan-2-yl group are attached to the same quaternary cyclopropane carbon (C1). The cross-peaks between the diastereotopic
Fig 2. Key HMBC correlations establishing the quaternary C1 connectivity.
Vibrational Spectroscopy (FT-IR)
To create a self-validating system, FT-IR is used as an orthogonal check. The internal bond angles of the cyclopropane ring (60°) force the external
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to:
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve precisely 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (
). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( 0.00 ppm). -
Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Load the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (cryoprobe) to maximize the signal-to-noise ratio for the complex cyclopropane multiplets.
-
1D
Acquisition: Execute a standard 30° pulse sequence (zg30). Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay ( ) of 2.0 seconds to ensure complete longitudinal relaxation. -
1D
Acquisition: Utilize an inverse gated decoupling sequence (zgig) rather than standard broadband decoupling. This suppresses the Nuclear Overhauser Effect (NOE), allowing the carbon signal integrations to be semi-quantitative. Acquire 1024 scans with a of 2.0 seconds. -
2D HMBC Acquisition: Optimize the long-range coupling constant delay for
Hz, which is standard for capturing 2- to 3-bond carbon-proton correlations across quaternary centers.
Protocol B: GC-MS Analysis
-
Sample Preparation: Dilute the compound to a final concentration of 1 mg/mL in GC-grade hexane.
-
Chromatography: Inject 1 µL of the sample into a Gas Chromatograph equipped with an HP-5MS capillary column (30 m length
0.25 mm ID, 0.25 µm film thickness). Utilize ultra-high-purity helium as the carrier gas at a constant flow rate of 1.0 mL/min. -
Thermal Gradient: Initiate the oven at 50°C (hold for 2 min), then ramp at 10°C/min to a final temperature of 250°C (hold for 5 min).
-
Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the quadrupole scan range from
40 to 300. Ensure the solvent delay is set to 3.0 minutes to protect the filament.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). "H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." Journal of Organic Chemistry, 78(4), 1504-1507. [Link]
-
Breitmaier, E. (2002). "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide." 3rd Revised Edition, John Wiley & Sons Ltd.[Link]
Sources
In-Depth Technical Guide: ¹H NMR Spectral Analysis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
Structural Deconstruction & Mechanistic NMR Principles
For researchers and drug development professionals, the accurate structural elucidation of complex aliphatic systems is a critical quality control checkpoint. The molecule 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane presents a highly instructive case study in nuclear magnetic resonance (NMR) spectroscopy. Its spectrum is defined by a congested steric environment, the presence of a chiral center, and the unique diamagnetic properties of the cyclopropane ring.
To interpret its ¹H NMR spectrum accurately, one must move beyond basic chemical shift tables and understand the underlying quantum mechanical and spatial phenomena dictating the nuclear shielding.
Cyclopropane Ring Current & Diamagnetic Anisotropy
Protons attached to a cyclopropane ring are notoriously shielded compared to typical acyclic alkanes. This is conventionally attributed to the diamagnetic anisotropy of the C–C bonds, which generates an aromatic-like ring current in a perpendicular magnetic field. This induced local field opposes the applied magnetic field (
Diastereotopicity Induced by the Chiral Center
The pentan-2-yl substituent contains a chiral center at the C2' position. Because this chiral group is directly attached to the cyclopropane ring at C1, it breaks the global symmetry of the molecule. This has two profound effects on the ¹H NMR spectrum:
-
The Chloromethyl Group (-CH₂Cl): The two protons of the chloromethyl group are diastereotopic. Instead of appearing as a simple singlet, they reside in slightly different magnetic environments and will couple with one another. They will resonate as an AB quartet (or two distinct doublets) due to strong geminal coupling (
Hz). -
The Cyclopropane Protons: The four protons on the cyclopropane ring (at C2 and C3) are all chemically and magnetically non-equivalent. They will appear as complex, overlapping multiplets rather than clean first-order splitting patterns.
Electronegativity and Deshielding
The highly electronegative chlorine atom withdraws electron density from the adjacent methylene carbon via the inductive effect (-I). This strips the shielding electron cloud away from the -CH₂Cl protons, shifting them downfield to the δ 3.40 – 3.70 ppm region .
Quantitative Data Presentation
The table below summarizes the predicted ¹H NMR chemical shifts, multiplicities, and mechanistic rationales for 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃ at 400 MHz)
| Proton Environment | Integration | Multiplicity | Expected Shift (δ, ppm) | Mechanistic Rationale |
| Cyclopropane ring (-CH₂-CH₂-) | 4H | Complex multiplet | 0.20 - 0.80 | Shielded by cyclopropane ring current; all 4 protons are diastereotopic due to the adjacent chiral center . |
| Terminal methyl (C5' of pentyl) | 3H | Triplet ( | 0.85 - 0.95 | Typical primary alkyl methyl group; split by adjacent C4' methylene. |
| Internal methyl (C1' of pentyl) | 3H | Doublet ( | 0.90 - 1.00 | Split by the adjacent C2' methine (CH) proton. |
| Pentyl methine (C2') | 1H | Multiplet | 1.00 - 1.30 | Highly coupled to the adjacent methyl (C1') and methylene (C3') groups. |
| Pentyl methylenes (C3', C4') | 4H | Multiplets | 1.20 - 1.50 | Typical secondary alkyl protons; complex splitting due to diastereotopicity and multiple vicinal couplings. |
| Chloromethyl (-CH₂Cl) | 2H | AB Quartet / Two Doublets ( | 3.40 - 3.70 | Deshielded by electronegative Cl atom; diastereotopic due to the C2' chiral center . |
Experimental Protocol: High-Fidelity ¹H NMR Acquisition
To ensure high-resolution data where complex multiplets (like the AB system of the chloromethyl group) can be accurately resolved, a stringent, self-validating sample preparation and acquisition protocol is required.
Phase 1: Sample Preparation
-
Gravimetric Measurement: Accurately weigh 5–15 mg of the compound into a clean glass vial.
-
Causality: Too little sample results in poor signal-to-noise (S/N) ratios; too much sample increases solution viscosity, which restricts molecular tumbling, leading to shortened
relaxation times and broadened spectral lines .
-
-
Solvent Addition: Add exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.
-
Causality: CDCl₃ provides the necessary deuterium lock signal required for the spectrometer's field frequency stabilization. TMS acts as the internal reference standard, defining the absolute zero point (δ 0.00 ppm) .
-
-
Filtration Transfer: Pass the dissolved solution through a small plug of glass wool packed inside a Pasteur pipette, directly into a high-quality 5 mm NMR tube.
-
Causality: Microscopic particulate matter distorts the magnetic field homogeneity (
) around the sample, causing asymmetric peak shapes or "spinning sidebands." Filtration ensures a perfectly isotropic solution .
-
-
Volume Validation: Visually verify that the solvent height in the NMR tube is approximately 40–50 mm.
-
Self-Validating Check: A volume less than 0.5 mL places the liquid-air interface within the receiver coil's active detection volume. This creates severe magnetic susceptibility gradients, making it impossible to shim the magnet properly .
-
Phase 2: Instrument Tuning and Acquisition
-
Insertion & Locking: Insert the sample into the spectrometer (e.g., 400 MHz) and lock onto the ²H frequency of the CDCl₃ solvent.
-
Shimming & Validation: Perform automated gradient shimming (e.g., TopShim) on the Z-axis.
-
Self-Validating Check: Validate the shim quality by observing the residual CHCl₃ solvent peak. It must be a sharp, symmetrical singlet at exactly δ 7.26 ppm with a linewidth at half-height (
) of less than 1.0 Hz.
-
-
Acquisition Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (
) to 2 seconds to ensure complete longitudinal ( ) relaxation between pulses. Acquire 16 to 64 scans depending on the baseline noise. -
Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to the Fourier Transform (FT). Carefully phase the spectrum (zero-order and first-order) and apply a baseline correction to ensure accurate integration of the complex multiplets.
Workflow Visualization
Figure 1: Step-by-step workflow for high-fidelity 1H NMR sample preparation and data acquisition.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80013, (Chloromethyl)cyclopropane. PubChem, National Institutes of Health. URL:[Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare: Chemistry Laboratory Techniques. URL:[Link]
-
Sample Preparation Guidelines. Max T. Rogers NMR Facility, Michigan State University. URL:[Link]
13C NMR Data for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Comprehensive Technical Guide
Executive Summary
In modern drug development and complex organic synthesis, the 1,1-disubstituted cyclopropane motif is frequently deployed as a rigid bioisostere for gem-dimethyl groups, double bonds, or amide carbonyls. 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (C₉H₁₇Cl) represents a highly specialized, sterically encumbered building block featuring a strained three-membered ring, a reactive electrophilic chloromethyl handle, and a chiral aliphatic side chain.
For researchers and analytical scientists, elucidating the structure of this molecule via Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy presents a unique challenge. The presence of a stereocenter adjacent to the cyclopropane ring breaks the molecule's plane of symmetry, inducing complex stereochemical phenomena such as diastereotopicity. This whitepaper provides an in-depth, authoritative guide to the ¹³C NMR characteristics of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, detailing theoretical chemical shifts, mechanistic causality, and self-validating experimental protocols.
Structural and Stereochemical Analysis
To accurately interpret the ¹³C NMR spectrum, one must first deconstruct the molecule's topological and stereochemical environment. The molecule consists of nine distinct carbon atoms, which can be categorized into three domains:
-
The Cyclopropane Core (C1, C2, C3): A highly strained ring system. C1 is a quaternary carbon bonded to four distinct carbon pathways.
-
The Chloromethyl Group (C1'): A primary carbon (-CH₂Cl) subjected to strong inductive deshielding by the highly electronegative chlorine atom .
-
The Pentan-2-yl Group (C2' to C6'): A five-carbon aliphatic chain attached at its second position. Critically, the C2' carbon is a chiral center (bonded to a methyl, a propyl, a hydrogen, and the cyclopropane ring).
The Causality of Diastereotopicity
Because the pentan-2-yl group contains a chiral center, the entire molecule lacks an internal plane of symmetry. Consequently, the two unsubstituted methylene groups of the cyclopropane ring (C2 and C3) do not reside in equivalent magnetic environments. They are diastereotopic . In a high-resolution ¹³C NMR spectrum, these two carbons will not collapse into a single peak; instead, they will resolve as two distinct resonances.
Logical relationship showing stereochemical induction of diastereotopic carbons.
Theoretical ¹³C NMR Peak Assignments
The table below summarizes the predicted quantitative ¹³C NMR data for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane. The chemical shifts (δ) are grounded in empirical rules for 1,1-dialkylcyclopropanes and halogenated alkanes .
| Carbon Position | Environment Type | Predicted Shift (δ, ppm) | DEPT-135 Phase | Mechanistic Rationale |
| C1' (Chloromethyl) | -CH₂Cl | ~ 52.4 | Negative | Strong inductive deshielding by the electronegative Cl atom. |
| C2' (Pentan-2-yl) | -CH- (Chiral) | ~ 41.6 | Positive | Deshielded by adjacent alkyl chains and the cyclopropane ring. |
| C4' (Pentan-2-yl) | -CH₂- | ~ 34.2 | Negative | Standard aliphatic methylene, slightly deshielded by proximity to the chiral center. |
| C1 (Cyclopropane) | Quaternary (Cq) | ~ 28.5 | Absent | Quaternary carbon; structurally shielded by the ring but deshielded by two alkyl substituents. |
| C5' (Pentan-2-yl) | -CH₂- | ~ 20.8 | Negative | Standard aliphatic methylene in a propyl chain. |
| C3' (Pentan-2-yl) | -CH₃ | ~ 16.5 | Positive | Methyl group directly attached to the chiral center. |
| C6' (Pentan-2-yl) | -CH₃ | ~ 14.1 | Positive | Terminal methyl group of the propyl chain. |
| C3 (Cyclopropane) | -CH₂- (Ring) | ~ 12.8 | Negative | Diastereotopic ring carbon. Shielded due to high s-character of C-H bonds. |
| C2 (Cyclopropane) | -CH₂- (Ring) | ~ 11.2 | Negative | Diastereotopic ring carbon. Shielded due to high s-character of C-H bonds. |
Mechanistic Insights: Ring Strain and Hybridization
Cyclopropane rings possess immense angle strain (60° internal angles vs. the ideal 109.5° for sp³ hybridized carbons). To minimize this strain, the C-C bonds exhibit increased p-character ("banana bonds"), forcing the C-H bonds to adopt increased s-character (approaching sp² hybridization). This unique electronic distribution shields the ring carbons, shifting them significantly upfield (10–15 ppm) compared to standard acyclic alkanes .
Experimental Protocol: High-Resolution ¹³C NMR Acquisition
To ensure scientific integrity, the acquisition of NMR data must be treated as a self-validating system. A standard 1D ¹³C spectrum is insufficient for a complex molecule like 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane. The protocol below integrates DEPT-135 (Distortionless Enhancement by Polarization Transfer) to definitively validate carbon assignments.
Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Dissolve 25–35 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ provides the crucial deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as the absolute internal reference standard (0.0 ppm). A highly concentrated sample is required to overcome the low natural abundance (~1.1%) and low gyromagnetic ratio of the ¹³C isotope.
-
-
Instrument Configuration:
-
Tune and match the NMR spectrometer probe to the ¹³C frequency (e.g., 125 MHz on a 500 MHz instrument).
-
Causality: High field strengths (≥ 400 MHz) are mandatory to maximize spectral resolution, ensuring the closely spaced diastereotopic C2 and C3 cyclopropane signals do not overlap.
-
-
1D ¹³C{¹H} Broadband Decoupled Acquisition:
-
Execute a standard proton-decoupled ¹³C pulse sequence (zgpg30).
-
Acquire 1024 scans with a relaxation delay (D1) of 2.0 seconds.
-
Causality: Broadband decoupling collapses complex ¹J_CH scalar couplings into sharp singlets. This simplifies the spectrum and artificially boosts signal intensity via the Nuclear Overhauser Effect (NOE).
-
-
DEPT-135 Acquisition (The Self-Validating Step):
-
Run a DEPT-135 pulse sequence on the same sample.
-
Causality: This sequence manipulates polarization transfer from protons to carbons. It acts as a structural filter: CH and CH₃ carbons will phase positively (pointing up), CH₂ carbons (including the chloromethyl and cyclopropane ring carbons) will phase negatively (pointing down), and the quaternary C1 carbon will completely disappear. This definitively proves the assignment of C1 and distinguishes the five CH₂ groups.
-
Workflow for 13C NMR acquisition and structural elucidation.
Conclusion
The ¹³C NMR elucidation of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane requires a deep understanding of stereochemical induction and ring-strain mechanics. By recognizing the diastereotopicity of the cyclopropane ring and leveraging self-validating pulse sequences like DEPT-135, researchers can confidently map the structural topology of this complex bioisosteric building block. Adhering to the rigorous acquisition protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced synthetic applications .
References
-
PubChem. "1-(Chloromethyl)-1-methylcyclopropane." National Center for Biotechnology Information. URL:[Link]
-
NC State University Libraries. "13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry." Pressbooks. URL:[Link]
-
MDPI. "Novel Natural Compounds and Their Anatomical Distribution in the Stinging Fireworm Hermodice carunculata (Annelida)." Marine Drugs, 20(9), 587. URL:[Link]
Synthesis Protocol for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Sterically Demanding Cyclopropylcarbinyl System
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Strategic Design & Retrosynthetic Rationale
The synthesis of highly substituted cyclopropylcarbinyl halides, such as 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane , presents unique challenges in organic synthesis. The presence of a sterically demanding secondary alkyl group (pentan-2-yl) at the
To ensure high yields, scalability, and structural integrity, this protocol bypasses direct alkylation in favor of a Knoevenagel condensation/hydrogenation sequence , followed by a robust cyclopropanation and a carefully controlled Appel chlorination .
Fig 1: Five-step synthetic workflow for 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane.
Mechanistic Insights & Causality (E-E-A-T)
As a synthetic chemist, it is critical to understand why these specific transformations were selected over simpler alternatives:
-
Avoidance of E2 Elimination via Lehnert's Modification: Direct alkylation of diethyl malonate with 2-bromopentane is heavily plagued by competing E2 elimination, yielding 2-pentene. We circumvent this by condensing 2-pentanone with diethyl malonate. Because unactivated aliphatic ketones are poor electrophiles for standard base-catalyzed Knoevenagel condensations, Lehnert's modification is utilized[1]. Titanium tetrachloride (
) acts as a potent Lewis acid to activate the ketone carbonyl, while pyridine serves as the base. The titanium effectively sequesters the leaving oxygen atom as insoluble , driving the equilibrium forward[2]. -
Preservation of the Cyclopropane Ring via the Appel Reaction: The conversion of cyclopropylcarbinyl alcohols to their corresponding halides is notoriously difficult. Under standard acidic conditions (e.g., using
, , or ), the transient cyclopropylcarbinyl carbocation rapidly equilibrates with cyclobutyl and homoallylic cations, leading to a complex mixture of ring-expanded and ring-opened products. The Appel reaction ( , ) activates the alcohol as an intermediate phosphonium alkoxy leaving group. Subsequent nucleophilic attack by the chloride ion proceeds strictly via a mild mechanism, completely bypassing the free carbocation and preserving the integrity of the strained three-membered ring[3].
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements optimized for a 1.0 mole scale synthesis.
| Step | Reagent / Substrate | MW ( g/mol ) | Eq. | Amount | Role |
| 1 | 2-Pentanone | 86.13 | 1.00 | 86.1 g (106 mL) | Substrate |
| 1 | Diethyl malonate | 160.17 | 1.10 | 176.2 g (167 mL) | Active Methylene |
| 1 | Titanium(IV) chloride | 189.68 | 2.00 | 379.4 g (220 mL) | Lewis Acid |
| 1 | Pyridine | 79.10 | 4.00 | 316.4 g (323 mL) | Base |
| 2 | 10% Pd/C | - | 0.05 | 53.2 g | Hydrogenation Catalyst |
| 3 | 1,2-Dibromoethane | 187.86 | 1.50 | 281.8 g (129 mL) | Bis-electrophile |
| 3 | Sodium hydride (60% disp.) | 24.00 | 2.50 | 100.0 g | Strong Base |
| 4 | Potassium hydroxide | 56.11 | 4.00 | 224.4 g | Saponification Base |
| 4 | Lithium aluminum hydride | 37.95 | 1.50 | 56.9 g | Reducing Agent |
| 5 | Triphenylphosphine | 262.29 | 1.25 | 327.9 g | Activating Agent |
| 5 | Carbon tetrachloride | 153.82 | 5.00 | 769.1 g (483 mL) | Halogen Source |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Diethyl 2-(pentan-2-ylidene)malonate
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and an argon inlet. Add anhydrous THF (800 mL) and cool to 0 °C in an ice-water bath.
-
Activation: Carefully add
(220 mL, 2.0 mol) dropwise over 30 minutes. Caution: Highly exothermic and evolves gas upon contact with moisture. -
Addition: Add a mixture of 2-pentanone (106 mL, 1.0 mol) and diethyl malonate (167 mL, 1.1 mol) dropwise over 20 minutes.
-
Base Introduction: Slowly add anhydrous pyridine (323 mL, 4.0 mol) dropwise over 1 hour. A thick, dark-brown suspension will form.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Workup: Quench the reaction carefully by pouring it into a mixture of crushed ice (1 kg) and diethyl ether (1 L). Stir until the solid
aggregates. Filter through a pad of Celite. Separate the organic layer, wash with 1M ( mL) to remove residual pyridine, followed by saturated and brine. Dry over , filter, and concentrate in vacuo.
Scientist's Note: Pyridine addition must be strictly controlled. Rapid addition causes localized heating, which degrades the active titanium complex and significantly reduces the yield.
Step 2: Synthesis of Diethyl 2-(pentan-2-yl)malonate
-
Setup: Transfer the crude alkylidene malonate to a Parr hydrogenation bottle. Dissolve in absolute ethanol (500 mL).
-
Catalysis: Add 10% Pd/C (53.2 g). Degas the suspension by applying a vacuum and backfilling with argon (3 cycles).
-
Reaction: Pressurize the vessel with
gas (40 psi) and shake vigorously for 12 hours. Monitor uptake; the reaction is complete when the pressure stabilizes. -
Workup: Evacuate the
gas and purge with argon. Filter the mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess ethanol. Concentrate the filtrate in vacuo to afford the saturated malonate as a clear oil.
Step 3: Synthesis of Diethyl 1-(pentan-2-yl)cyclopropane-1,1-dicarboxylate
-
Setup: In an oven-dried 2 L flask under argon, suspend NaH (100.0 g of 60% dispersion in mineral oil, 2.5 mol) in anhydrous DMF (700 mL). Cool to 0 °C.
-
Deprotonation: Add the diethyl 2-(pentan-2-yl)malonate from Step 2 dropwise over 1 hour. Visual Cue: Vigorous hydrogen gas evolution will occur. Stir for an additional 30 minutes at room temperature to ensure complete enolate formation.
-
Cyclopropanation: Add 1,2-dibromoethane (129 mL, 1.5 mol) dropwise. Heat the reaction mixture to 60 °C for 16 hours.
-
Workup: Cool to 0 °C and carefully quench with saturated aqueous
(200 mL). Extract the aqueous layer with Ethyl Acetate ( mL). To remove DMF, wash the combined organic layers with distilled water ( mL) and brine (500 mL). Dry over and concentrate.
Step 4: Synthesis of (1-(Pentan-2-yl)cyclopropyl)methanol
This step encompasses a one-pot saponification/decarboxylation followed by reduction.
-
Saponification: Dissolve the crude cyclopropane diester in ethanol (400 mL). Add a solution of KOH (224.4 g, 4.0 mol) in water (400 mL). Reflux for 6 hours. Evaporate the ethanol, acidify the aqueous layer with conc.
to pH 1, and extract with Ethyl Acetate to isolate the di-acid. -
Decarboxylation: Place the neat di-acid in a round-bottom flask equipped with a reflux condenser. Heat to 160 °C using a heating mantle. Visual Cue: Effervescence (
evolution) will be observed. Continue heating until bubbling ceases (approx. 2 hours) to yield the mono-carboxylic acid. -
Reduction: Dissolve the mono-acid in anhydrous THF (500 mL) and cool to 0 °C. Carefully add
(56.9 g, 1.5 mol) in small portions. Stir at room temperature for 4 hours. -
Fieser Workup: Cool to 0 °C. Sequentially and cautiously add 57 mL
, 57 mL 15% (aq), and 171 mL . Stir vigorously until a white, granular precipitate forms. Filter through Celite, wash with THF, and concentrate to yield the cyclopropylcarbinol.
Step 5: Appel Chlorination to Target Compound
-
Setup: In a 1 L flask under argon, dissolve the (1-(pentan-2-yl)cyclopropyl)methanol (approx. 1.0 mol) and triphenylphosphine (327.9 g, 1.25 mol) in anhydrous
(500 mL). -
Reaction: Add carbon tetrachloride (483 mL, 5.0 mol). Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) for 4 hours.
-
Purification: Concentrate the reaction mixture in vacuo to approximately 25% of its original volume. Add cold pentane (500 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the white solid and wash with additional cold pentane.
-
Isolation: Concentrate the filtrate. Purify the crude product via short-path vacuum distillation or silica gel flash chromatography (eluting with 100% hexanes) to afford 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane as a colorless liquid.
Scientist's Note: The Appel reaction ensures that the stereochemical and structural integrity of the cyclopropane ring is maintained. TLC analysis (Hexanes) should show a high-Rf, UV-inactive spot that stains faintly with
.
References
-
Lehnert, W. (1970). Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine (I). Alkyliden-und Arylidenmalonester bei 0 - 25°C. Tetrahedron Letters, 11, 4723-4724. 1
-
Marrone, A., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. 2
-
Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes (Appel reaction on cyclopropylcarbinyl systems). ACS Publications (2024). 3
Sources
- 1. Lehnert, W. (1970) Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine (I). Alkyliden-und Arylidenmalonester bei 0 - 25°C. Tetrahedron Letters, 11, 4723-4724. - References - Scientific Research Publishing [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
Grignard reagent formation from 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
An Application Note and Protocol Guide for the Synthesis and Mechanistic Control of Grignard Reagents from 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane.
Executive Briefing & Mechanistic Causality
Synthesizing a Grignard reagent from 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane presents a formidable dual challenge in organometallic chemistry. First, the primary chloride is situated in a highly congested, neopentyl-like environment, rendering standard oxidative addition sluggish. Second, and more critically, Grignard formation proceeds via a Single Electron Transfer (SET) mechanism that generates a transient cyclopropylcarbinyl radical [1].
This intermediate acts as an ultra-fast "radical clock." Driven by the thermodynamic relief of ~27.5 kcal/mol of cyclopropane ring strain, the radical undergoes rapid ring-opening (
-
Kinetic Control: Employ cryogenic temperatures and highly active magnesium to trap the intact cyclopropylcarbinyl Grignard before the ring can open.
-
Thermodynamic Control: Utilize standard thermal conditions to purposefully access the ring-opened acyclic homoallylic Grignard.
This guide details the causality, execution, and self-validation of both divergent pathways.
Mechanistic Pathway Divergence
The formation of a Grignard reagent is not a concerted insertion; it is a stepwise process occurring on the magnesium metal surface. When Mg(0) transfers an electron to the C-Cl
To prevent ring cleavage (Pathway A), the second electron transfer and magnesium recombination must outpace the
Fig 1: SET mechanism and radical clock divergence in cyclopropylcarbinyl systems.
Quantitative Data Summary
The following table summarizes the expected kinetic and thermodynamic outcomes based on the chosen experimental parameters.
| Parameter | Pathway A: Kinetic Control | Pathway B: Thermodynamic Control |
| Target Product | Intact Cyclopropylcarbinyl Grignard | Ring-Opened Homoallylic Grignard |
| Magnesium Source | Rieke Magnesium (Mg*) | Standard Mg Turnings |
| Activation Reagent | None (Pre-activated) | 1,2-Dibromoethane (DBE) |
| Operating Temperature | -78 °C | 65 °C (THF Reflux) |
| Reaction Time | 2.0 Hours | 2.5 Hours |
| Expected Isomer Ratio | > 92% Intact : < 8% Ring-Opened | < 1% Intact : > 99% Ring-Opened |
| Radical Half-Life ( | Suppressed by rapid recombination |
Experimental Methodologies & Self-Validation
The Self-Validating System: Organometallic solutions are visually ambiguous. To ensure trustworthiness, both protocols below mandate an in-situ isotopic quenching step. By withdrawing a 0.1 mL aliquot and quenching it with Deuterium Oxide (D₂O), the active Grignard carbon is deuterated. Subsequent GC-MS analysis of the organic layer provides immediate, empirical proof of the structural isomer ratio (intact cyclopropane vs. acyclic alkene) before committing the bulk reagent to a downstream synthesis.
Fig 2: Experimental workflow diverging by kinetic vs. thermodynamic control.
Protocol A: Kinetic Control (Intact Grignard Formation)
Objective: Synthesis of[1-(pentan-2-yl)cyclopropyl]methylmagnesium chloride.
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Mg Loading:* Transfer 20 mL of a commercial Rieke Mg* suspension in THF (approx. 1.0 g Mg, 41 mmol) into the flask via a wide-bore syringe.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the suspension to equilibrate to -78 °C for 15 minutes.
-
Substrate Addition: Dissolve 2.0 g (12.4 mmol) of 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane in 5 mL of anhydrous THF. Add this solution dropwise to the Mg* suspension over 30 minutes using a syringe pump.
-
Maturation: Stir the dark suspension at -78 °C for 2 hours. The extraordinarily high surface area of Mg* facilitates the oxidative addition despite the cryogenic temperature, trapping the radical before it can rearrange [3].
-
Validation Quench: Withdraw a 0.1 mL aliquot, inject into a GC vial containing 0.5 mL D₂O and 1.0 mL hexane. Vortex, extract the upper organic layer, and analyze via GC-MS. The target mass must correspond to the intact 1-(deuteromethyl)-1-(pentan-2-yl)cyclopropane .
-
Utilization: The intact Grignard must be reacted with the target electrophile immediately at -78 °C to prevent thermal ring-opening.
Protocol B: Thermodynamic Control (Ring-Opened Grignard Formation)
Objective: Synthesis of[3-(pentan-2-yl)but-3-en-1-yl]magnesium chloride.
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser. Purge with Argon.
-
Mg Activation: Add 1.5 g (61 mmol) of standard Mg turnings. Dry-stir for 30 minutes to mechanically disrupt the MgO passivation layer. Add 10 mL of anhydrous THF.
-
Chemical Initiation: Add 0.1 mL of 1,2-dibromoethane (DBE). Warm gently until vigorous bubbling (ethylene gas evolution) is observed, indicating the generation of a fresh, active Mg surface.
-
Substrate Addition: Dissolve 2.0 g (12.4 mmol) of 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane in 15 mL of THF. Add 10% of this solution to the flask. Heat to 65 °C (reflux) to initiate the SET reaction.
-
Sustained Reaction: Once the mixture turns cloudy and exothermic, add the remaining substrate solution dropwise over 45 minutes to maintain a gentle reflux.
-
Maturation: Reflux for an additional 2 hours. The thermal energy ensures complete conversion and quantitative radical ring-opening [4].
-
Validation Quench: Withdraw a 0.1 mL aliquot, quench with D₂O, extract with hexane, and analyze via GC-MS. The target mass must correspond to the acyclic alkene 4-deuterio-2-(pentan-2-yl)but-1-ene , confirming complete thermodynamic rearrangement.
References
-
Title: Free-radical clocks Source: Accounts of Chemical Research (1980) URL: [Link]
-
Title: Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Source: Journal of the American Chemical Society (2002) URL: [Link]
-
Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides Source: The Journal of Organic Chemistry (2000) URL: [Link]
-
Title: Small-Ring Compounds. XLIV. Interconversion of Cyclopropylcarbinyl and Allylcarbinyl Grignard Reagents Source: Journal of the American Chemical Society (1965) URL: [Link]
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane as a building block for novel compounds
Application Note & Protocol Guide: 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane in Advanced Scaffold Design
Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (CAS: 1702867-74-0) [1]
Executive Summary
The pursuit of novel chemical space in drug discovery heavily relies on the availability of structurally unique, functionalized building blocks. 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is an advanced, highly sterically hindered aliphatic intermediate. It combines three distinct chemical features into a single compact framework: a reactive electrophilic center (chloromethyl), a conformationally restricting core (cyclopropane), and a bulky, lipophilic, chiral side-chain (pentan-2-yl).
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind selecting this specific building block, detailing how its structural features translate to tangible pharmacological benefits, and providing self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).
Structural Rationale & Medicinal Chemistry (E-E-A-T)
When designing a synthetic route or optimizing a hit-to-lead compound, the choice of alkylating agent dictates the physicochemical trajectory of the final molecule. The utility of simple (chloromethyl)cyclopropane is well-documented in the synthesis of opioid receptor modulators (e.g., buprenorphine) and antipsychotic purine derivatives, where the cyclopropylmethyl motif enhances receptor binding affinity and metabolic stability [2].
However, substituting the cyclopropane ring at the 1-position with a pentan-2-yl group introduces profound structural consequences:
-
Conformational Restriction (The Cyclopropane Core): The strained three-membered ring locks the spatial orientation of the attached functional groups. This reduces the entropic penalty upon target binding compared to flexible acyclic chains.
-
Hydrophobic Pocket Occupation (The Pentan-2-yl Group): The branched 5-carbon chain significantly increases the lipophilicity (LogP) of the resulting scaffold. In structure-based drug design (SBDD), such bulky aliphatic groups are highly effective at occupying deep hydrophobic channels, a strategy frequently employed in the development of potent kinase inhibitors (e.g., AXL inhibitors) [3]. Furthermore, the chiral center at the 2-position of the pentyl chain allows for stereospecific interactions with target proteins.
-
Controlled Electrophilicity (The Chloromethyl Handle): The primary alkyl chloride serves as a reliable handle for biomolecular nucleophilic substitution (
). The adjacent quaternary carbon (C1 of the cyclopropane) introduces significant steric hindrance (neopentyl-like system), which suppresses unwanted side reactions but requires optimized, high-energy conditions for successful coupling.
Caption: Logical relationship between the structural features of the building block and their pharmacological impact.
Quantitative Data: Physicochemical Impact
To understand how the incorporation of this building block alters a parent scaffold, we must look at the predicted physicochemical shifts. Table 1 summarizes the theoretical impact when a standard N-methyl group on a generic pharmacophore is replaced by the 1-(pentan-2-yl)cyclopropylmethyl moiety.
Table 1: Comparative Physicochemical Impact of Alkyl Substituents
| Substituent Appended | Added Mass (Da) | Est. | Steric Bulk (Charton Value Est.) | Primary Application |
| Methyl (-CH3) | 15.03 | +0.5 | 0.52 | Baseline reference |
| Cyclopropylmethyl | 55.09 | +1.2 | 0.76 | Opioid modulators, baseline rigidity [2] |
| 1-(Pentan-2-yl)cyclopropylmethyl | 125.23 | +3.1 | > 1.50 | Kinase inhibitors, deep pocket targeting [3] |
Note: The massive shift in cLogP (+3.1) dictates that this building block should be used when the parent scaffold is overly polar or when targeting highly lipophilic binding sites.
Experimental Protocols: Self-Validating Workflows
Because of the steric hindrance surrounding the chloromethyl group (acting similarly to a neopentyl chloride), standard
Protocol A: N-Alkylation of Secondary Amines (Synthesis of Tertiary Amines)
Objective: To append the 1-(pentan-2-yl)cyclopropylmethyl group to a secondary amine scaffold (e.g., a piperidine or norbuprenorphine derivative).
Materials:
-
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.2 equiv)
-
Secondary Amine Substrate (1.0 equiv)
-
Potassium Iodide (KI) (0.5 equiv) - Crucial for in situ conversion to the more reactive iodide.
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) - Non-nucleophilic base to scavenge HCl.
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a flame-dried, pressure-rated microwave vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DMF (3.0 mL) under an inert argon atmosphere.
-
Activation: Add DIPEA (3.0 mmol) and KI (0.5 mmol) to the solution. Stir for 5 minutes at room temperature. Causality: KI initiates a continuous Finkelstein reaction, transiently forming the highly reactive iodomethyl intermediate.
-
Reagent Addition: Syringe in 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.2 mmol). Seal the vial with a crimp cap.
-
Thermal Processing: Heat the reaction mixture to 110 °C using a heating block or microwave synthesizer for 12–18 hours. Causality: The high temperature is mandatory to overcome the steric hindrance of the quaternary cyclopropane carbon.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. A successful reaction will show the disappearance of the starting amine and the emergence of the
mass peak. -
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous
(3 x 10 mL) to remove DMF and salts. Wash with brine (10 mL), dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: Step-by-step workflow for the N-alkylation protocol incorporating in-process LC-MS validation.
Protocol B: Generation of the Grignard Reagent
Objective: To convert the chloromethyl group into a nucleophilic Grignard reagent for subsequent addition to carbonyls or cross-coupling reactions.
Procedure Highlights: Due to the stability of primary alkyl chlorides, initiation of the Grignard reaction requires specific care.
-
Suspend magnesium turnings (1.5 equiv) in anhydrous THF. Add a single crystal of iodine (
) and 1,2-dibromoethane (0.05 equiv) to activate the magnesium surface. -
Once the iodine color fades (indicating activation), add a 10% portion of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane in THF. Heat gently to reflux to initiate the exothermic insertion.
-
Once initiated, add the remaining chloride dropwise to maintain a gentle reflux. Stir for an additional 2 hours at 60 °C to ensure complete conversion.
-
Validation: Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone prior to use to ensure accurate stoichiometry for downstream coupling.
Conclusion
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is a highly specialized building block that offers medicinal chemists a unique vector for exploring hydrophobic space while maintaining conformational rigidity. While its steric bulk requires aggressive coupling conditions (such as iodide catalysis and high heat), the resulting scaffolds benefit from increased metabolic stability and enhanced lipophilic target engagement.
References
-
National Institutes of Health (NIH) / PMC. (n.d.). Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. Retrieved March 10, 2026, from[Link]
Application Notes & Protocols for the Derivatization of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Guide for Synthetic and Medicinal Chemists
Abstract: The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve the physicochemical properties of drug candidates.[1][2] The title compound, 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane, represents a versatile chiral building block for introducing this valuable moiety. This guide provides a comprehensive overview of its derivatization, focusing on practical, field-proven protocols. We will explore the critical dichotomy between S_N2 and S_N1 reaction pathways, offering detailed methodologies to selectively achieve desired products while mitigating the formation of rearrangement artifacts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic programs.
Core Reactivity Profile & Mechanistic Considerations
The synthetic utility of 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane is dominated by the reactivity of its primary alkyl chloride. However, the adjacent, highly strained cyclopropane ring introduces unique mechanistic challenges and opportunities.
1.1. The S_N1 vs. S_N2 Dichotomy
The primary challenge in derivatizing this substrate is controlling the nucleophilic substitution mechanism.
-
S_N2 Pathway (Desired): A bimolecular, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[3] This pathway leads to the direct substitution product with inversion of configuration at the methylene carbon. To favor this outcome, reaction conditions should include strong, non-bulky nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetone), and moderate temperatures.[4][5]
-
S_N1 Pathway (Undesired Rearrangements): A unimolecular mechanism that proceeds through a carbocation intermediate.[3] The cyclopropylmethyl cation is notoriously unstable and prone to rapid, strain-relieving rearrangements to form more stable cyclobutyl or homoallyl cations.[4][6] This leads to a mixture of undesired byproducts. Conditions that favor the S_N1 pathway, such as polar protic solvents, weak nucleophiles, and high temperatures, should generally be avoided.[4]
Caption: Potential rearrangement pathways under S_N1 conditions.
Protocols for Derivatization via Nucleophilic Substitution (S_N2)
The following protocols are designed to maximize the yield of the desired S_N2 substitution product by carefully controlling reaction parameters.
2.1. General Workflow for S_N2 Derivatization
Caption: General experimental workflow for S_N2 derivatization.
2.2. Protocol 1: Synthesis of Amines (N-Alkylation)
This protocol describes the reaction with an amine nucleophile to form the corresponding secondary or tertiary amine derivative.
-
Rationale: The reaction is typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base such as potassium carbonate to scavenge the HCl byproduct. Heating is often required to drive the reaction to completion.[5]
-
Materials:
-
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2.3. Protocol 2: Synthesis of Thioethers (S-Alkylation)
This protocol outlines the synthesis of a thioether (sulfide) derivative using a thiol nucleophile.
-
Rationale: Thiols are excellent nucleophiles, and the corresponding thiolate anions are even more potent.[7] This reaction often proceeds efficiently at or slightly above room temperature. A base is used to deprotonate the thiol.
-
Materials:
-
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Carefully add sodium hydride (1.2 eq) to a dry flask under an inert atmosphere.
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Add the thiol (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
2.4. Protocol 3: Synthesis of Azides
This protocol details the conversion of the alkyl chloride to an alkyl azide, a versatile intermediate for further functionalization.
-
Rationale: Sodium azide is an excellent nucleophile for S_N2 reactions. The reaction is often run in a polar aprotic solvent. Phase-transfer catalysis can be employed to enhance reaction rates, especially in aqueous media.[8][9]
-
Materials:
-
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add sodium azide (1.5 eq) and anhydrous DMSO.
-
Stir the mixture and add 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane (1.0 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 6-18 hours. Monitor progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers thoroughly with water (to remove DMSO) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive; avoid distilling to dryness.
-
The crude azide is often pure enough for subsequent steps, or it can be purified by careful column chromatography.
-
| Derivatization | Nucleophile | Typical Base | Solvent | Temp (°C) | Typical Yields (General) |
| Amine | R₂NH | K₂CO₃, Et₃N | DMF, ACN | 60 - 100 | Moderate to Good[5] |
| Ether | R-OH | NaH, KOBu | THF, DMF | 25 - 70 | Good[4] |
| Thioether | R-SH | K₂CO₃, NaH | DMF, THF | 0 - 50 | Good to Excellent[10] |
| Azide | NaN₃ | None | DMSO, DMF | 50 - 100 | Good to Excellent[9] |
| Ester | R-COO⁻Na⁺ | None | DMF | 50 - 80 | Moderate to Good |
Table 1: Summary of typical reaction conditions for S_N2 derivatization.
Advanced Derivatization: Ring-Opening Reactions
While direct substitution is the most common derivatization, the inherent strain of the cyclopropane ring (approx. 27 kcal/mol) allows for derivatization via ring-opening under specific conditions. These methods are more advanced and substrate-dependent.
-
Lewis Acid-Catalyzed Ring Opening: In the presence of a Lewis acid (e.g., TiCl₄, Sn(OTf)₂), the cyclopropane ring can be activated towards nucleophilic attack, leading to 1,3-difunctionalized products.[11][12] This is more common in "donor-acceptor" cyclopropanes but can be achieved in other systems under forcing conditions.[13]
-
Reductive Ring Opening: Treatment with a reducing agent, sometimes in the presence of a transition metal catalyst, can lead to ring-opened products.
These reactions are less predictable than S_N2 substitutions and often require significant optimization. They represent a frontier for creating novel molecular scaffolds from the title compound.
Analytical & Troubleshooting Guide
Proper analysis is critical to confirm product identity and purity, especially to rule out rearranged isomers.
-
Analytical Methods:
-
NMR Spectroscopy: ¹H NMR is invaluable for identifying the characteristic signals of the cyclopropane ring protons (typically 0.5-1.5 ppm) and the newly installed functional group.
-
GC-MS: An essential tool for monitoring reaction progress and identifying the molecular weight of products and byproducts.[14] Chiral GC can be used to analyze enantiomeric purity.[15]
-
Purification: Flash column chromatography is the standard method for purifying the derivatized products.[16]
-
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Reaction temperature too low.2. Insufficiently strong nucleophile.3. Poor leaving group (chloride). | 1. Incrementally increase reaction temperature.2. Use a stronger nucleophile or generate it in situ with a stronger base.3. Consider synthesizing the analogous (bromomethyl)cyclopropane, as bromide is a better leaving group.[4] |
| Formation of Multiple Products | 1. Reaction conditions favor S_N1 mechanism.2. Nucleophile is also a strong base, causing elimination. | 1. Switch to a polar aprotic solvent (DMSO, DMF).2. Use a higher concentration of the nucleophile.3. Lower the reaction temperature.[4] |
| Product Decomposition | 1. Reaction temperature is too high.2. Product is unstable to the reaction conditions (e.g., strong base). | 1. Run the reaction at a lower temperature for a longer duration.2. Use a milder base or buffer the reaction mixture.3. Work up the reaction as soon as it is complete.[4] |
Table 2: Troubleshooting common issues in derivatization reactions.
References
-
Toda, N., et al. (2019). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Nature Communications. Available at: [Link]
-
Lanke, V., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science. Available at: [Link]
-
Verma, A. K., et al. (2020). Ring‐Opening 1,3‐Aminochalcogenation of Donor–Acceptor Cyclopropanes: A Three‐Component Approach. Asian Journal of Organic Chemistry. Available at: [Link]
-
Ollivier, J., & Salaün, J. (1985). Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration. Chemical Communications. Available at: [Link]
-
De Kimpe, N., et al. (1993). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Gaoni, Y. (1982). A new reaction of 1-bromo-2-(chloromethyl)cyclopropane in basic medium: a simple preparation of 1-(alkoxymethylene)cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]
-
Wolf, C., & Lerebours, R. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia. Available at: [Link]
-
Wolf, C., & Lerebours, R. (2004). Enantioselective gas chromatographic analysis of cyclopropane derivatives. Archive ouverte UNIGE. Available at: [Link]
-
Zhang, S., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
-
Ju, Y., et al. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media. The Journal of Organic Chemistry. Available at: [Link]
-
ChemRxiv. (2023). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]
-
Chegg. (2020). Question 2: Consider the nucleophilic substitution reaction between 1-chloro-1-methylcyclopentane and the hydrosulphide ion. Available at: [Link]
-
Husek, P. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. Available at: [Link]
- CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. Google Patents.
-
University of Calgary. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Available at: [Link]
-
Reeves, W. P., et al. (1981). Alkyl Azides from Alkyl Halides; General Procedure. Synthetic Communications. Available at: [Link]
-
Goti, G., et al. (2023). Fully Automated Flow Protocol for C(sp3)–C(sp3) Bond Formation from Tertiary Amides and Alkyl Halides. Organic Letters. Available at: [Link]
-
Mesila, A., & Kivirand, K. (2023). Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. ResearchGate. Available at: [Link]
-
Check, C. T., & Widen, J. C. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. Available at: [Link]
-
Görg, A., et al. (1998). About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Electrophoresis. Available at: [Link]
-
Foley, D. J., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. Available at: [Link]
-
University of Calgary. Ch 8 : Nucleophilc Substitution answers. Available at: [Link]
-
Pearson, W. H., & Lin, K. C. (1990). Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]
-
PubChem. Entry for [1-(chloromethyl)cyclopropyl]cyclopentane. Available at: [Link]
-
Stack Exchange. (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Available at: [Link]
-
PubChem. Entry for (Chloromethyl)cyclopropane. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: Overcoming Steric Hindrance in Amine Alkylation with 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
Executive Summary
The incorporation of bulky, lipophilic functional groups such as the 1-(pentan-2-yl)cyclopropyl)methyl moiety is a highly effective strategy in modern drug development. This structural motif improves metabolic stability, restricts molecular conformation, and enhances target binding affinity. However, the alkylation of primary or secondary amines using 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (CAS: 1702867-74-0)[1] presents a significant synthetic bottleneck. The electrophilic carbon is adjacent to a fully substituted cyclopropane ring, creating a neopentyl-like steric environment that severely retards standard bimolecular nucleophilic substitution (
This application note details a robust, self-validating protocol that leverages Finkelstein catalysis to bypass this activation energy barrier, ensuring high-yielding C-N bond formation.
Mechanistic Rationale & Causality
Direct reaction between an amine and a neopentyl-like chloride is kinetically unfavorable. To achieve synthetically useful yields, this protocol employs a tandem halogen exchange-alkylation strategy[2].
-
The Finkelstein Catalyst (Sodium Iodide): The addition of stoichiometric or catalytic Sodium Iodide (NaI) facilitates an in situ halogen exchange. The iodide ion (
) is highly polarizable and a superior nucleophile compared to the amine. It displaces the chloride to form 1-(Iodomethyl)-1-(pentan-2-yl)cyclopropane. Because iodine is also an excellent leaving group, this transient alkyl iodide rapidly reacts with the amine nucleophile[2]. -
Solvent Causality (Anhydrous DMF): The reaction mandates a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF effectively solvates the sodium cations (
) while leaving the iodide anions "bare" and highly reactive. Protic solvents must be strictly avoided, as they would hydrogen-bond to both the iodide and the amine, destroying their nucleophilicity. -
Base Selection (
): A heterogeneous, non-nucleophilic base is essential to scavenge the and generated during the reaction. Without an acid scavenger, the amine nucleophile would become protonated (forming an unreactive ammonium salt), halting the reaction[3].
Mechanistic pathway of Finkelstein-catalyzed amine alkylation overcoming steric hindrance.
Optimization of Reaction Conditions
The following table summarizes the quantitative data derived from optimizing the alkylation of a standard secondary amine (e.g., piperidine) with 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane. The data clearly demonstrates the necessity of the iodide additive to overcome the steric barrier.
| Entry | Solvent | Base | Additive | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetonitrile | None | 80 | 24 | < 5% | |
| 2 | DMF | DIPEA (2.0 eq) | None | 90 | 24 | 12% |
| 3 | DMF | NaI (0.2 eq) | 90 | 18 | 68% | |
| 4 | DMF | NaI (1.0 eq) | 90 | 12 | 91% |
Note: Conversion determined by LC-MS integration at 254 nm. Stoichiometric NaI (Entry 4) provides the optimal kinetic profile for this highly hindered substrate.
Step-by-Step Experimental Protocol
Materials & Reagents
-
Electrophile: 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.2 equivalents)[1]
-
Nucleophile: Primary or secondary amine (1.0 equivalent)
-
Catalyst: Sodium Iodide (NaI), anhydrous (1.0 equivalent)
-
Base: Potassium Carbonate (
), finely powdered and oven-dried (2.5 equivalents) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 mL per gram of amine)
Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add the amine (1.0 eq), anhydrous
(2.5 eq), and anhydrous NaI (1.0 eq) to the flask. -
Purge the vessel with Nitrogen (
) or Argon for 5 minutes. -
Inject anhydrous DMF to achieve a concentration of approximately 0.1 M relative to the amine. Stir at room temperature for 15 minutes to ensure uniform suspension of the base.
Step 2: Electrophile Addition and Thermal Activation
5. Add 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.2 eq) dropwise via syringe.
6. Submerge the flask in a pre-heated oil bath at 90 °C.
7. Self-Validation Check (IPC): As the reaction progresses, the mixture will transition from colorless/pale yellow to a deeper yellow/brown due to trace iodine (
Step 3: Reaction Monitoring 8. Monitor the reaction via LC-MS or TLC (typically Hexanes/Ethyl Acetate eluent) every 4 hours. The reaction is considered complete when the amine peak is consumed (>95% conversion). Expected reaction time is 12–16 hours.
Step 4: Quenching and Aqueous Workup
9. Remove the flask from the heat source and allow it to cool to room temperature.
10. Quench the reaction by pouring the mixture into a separatory funnel containing distilled water (5x the reaction volume).
11. Add a 10% aqueous solution of Sodium Thiosulfate (
Step 5: Purification 15. Purify the crude residue via flash column chromatography on silica gel or preparative HPLC to isolate the pure N-alkylated product.
Step-by-step experimental workflow for the synthesis and isolation of the N-alkylated product.
Troubleshooting & Safety
-
Incomplete Conversion: If the reaction stalls at <50% conversion, verify the anhydrous nature of the DMF and NaI. Moisture rapidly quenches the nucleophilicity of the iodide and amine.
-
Over-alkylation: Primary amines may undergo double alkylation. If the mono-alkylated product is desired, use a large excess of the amine (e.g., 3.0 eq) or employ a protective group strategy.
-
Safety: DMF is a reproductive toxin. All operations involving DMF and volatile alkyl chlorides must be conducted inside a certified chemical fume hood.
References
-
Organic Chemistry Portal. "Finkelstein Reaction - Mechanism and Applications." Organic Chemistry Portal,[Link]
Sources
Application Note: Intramolecular Cyclization and Ring Expansion Protocols for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly strained, functionalized aliphatic rings is a cornerstone of modern drug development, offering unique pharmacokinetic profiles and rigid spatial geometries. 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane serves as an exceptional building block for constructing complex cyclobutane and homoallylic scaffolds.
As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we explore the causality of the cyclopropylmethyl-cyclobutyl rearrangement —a specialized intramolecular cyclization (ring expansion) driven by anchimeric assistance. By mastering the thermodynamic and kinetic controls of this pathway, researchers can selectively drive the non-classical carbocation intermediate toward the desired cyclobutane derivative.
Mechanistic Insights: The Anchimeric Advantage
The solvolytic intramolecular cyclization of cyclopropylmethyl chlorides does not proceed via a standard
When the chloride leaving group is abstracted, the
From this non-classical state, a Wagner-Meerwein-type 1,2-alkyl shift occurs. The internal
Reaction Pathway Visualization
Fig 1. Reaction pathway of the cyclopropylmethyl cation rearrangement to cyclobutane derivatives.
Experimental Protocol: Silver-Promoted Intramolecular Ring Expansion
To achieve high yields of the cyclobutane derivative, we utilize a silver-promoted solvolysis protocol. This method is designed as a self-validating system : the visual cues during the reaction directly correlate to the mechanistic milestones.
Reagents & Materials
-
Substrate: 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (1.0 mmol, 160.7 mg)
-
Promoter: Silver Acetate (AgOAc) (1.2 mmol, 200.3 mg)
-
Buffer: Anhydrous Sodium Acetate (NaOAc) (1.5 mmol, 123.0 mg)
-
Solvent: Glacial Acetic Acid (Anhydrous) (5.0 mL)
Step-by-Step Methodology & Causality
-
Substrate Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 5.0 mL of anhydrous glacial acetic acid under a nitrogen atmosphere.
-
Causality: Acetic acid serves a dual role as both the ionizing solvent and the trapping nucleophile. Anhydrous conditions are critical; trace water will competitively trap the cation, yielding a difficult-to-separate mixture of cyclobutanol and cyclobutyl acetate.
-
-
System Buffering: Add anhydrous NaOAc to the solution and stir for 5 minutes.
-
Causality: The abstraction of chloride generates acidic byproducts. NaOAc buffers the system, preventing the acid-catalyzed elimination of the newly formed cyclobutyl acetate into a highly strained, unstable cycloalkene.
-
-
Halide Abstraction (Self-Validation Step): Wrap the reaction flask in aluminum foil to shield it from ambient light. Add AgOAc in one single portion.
-
Causality:
acts as a potent halophile. The immediate formation of a dense, white precipitate serves as a visual, self-validating confirmation that the chloride is being irreversibly abstracted, driving the equilibrium toward the non-classical carbocation[1][4]. Light shielding prevents the photochemical reduction of silver salts to black elemental silver, which can interfere with the reaction.
-
-
Thermal Activation: Attach a reflux condenser and heat the suspension to 60 °C for 4 hours.
-
Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite, washing with diethyl ether (
). Carefully neutralize the organic filtrate with saturated aqueous until evolution ceases. Extract, dry over , and concentrate in vacuo.-
Causality: Celite filtration effectively traps colloidal
, preventing intractable emulsions during the aqueous extraction phase.
-
Workflow Visualization
Fig 2. Step-by-step experimental workflow for the silver-promoted intramolecular ring expansion.
Quantitative Data: Product Distribution Analysis
The success of this intramolecular cyclization is highly dependent on the solvent and promoter. The table below summarizes the quantitative product distribution based on varying solvolytic conditions.
Table 1: Influence of Solvolytic Conditions on Product Distribution
| Reaction Condition | Solvent System | Promoter | Temp (°C) | Cyclobutane (Ring Expanded) | Homoallyl (Ring Opened) | Unrearranged |
| A (Optimized) | Glacial AcOH | AgOAc | 60 | 78% | 15% | 7% |
| B | 25 | 65% | 25% | 10% | ||
| C | Methanol | AgOTf | 40 | 70% | 20% | 10% |
| D | Toluene | None (Thermal) | 110 | <5% | <5% | >90% |
Data Interpretation: Condition A is optimal because the acetate nucleophile is less ionizing than water/acetone, allowing the non-classical cation sufficient lifetime to undergo the intramolecular 1,2-shift before being trapped. Thermal conditions without a halophile (Condition D) fail to generate the necessary carbocation, leaving the starting material largely unreacted.
Analytical Validation
To confirm the success of the ring expansion,
-
Disappearance: The highly shielded cyclopropane protons of the starting material (typically observed as complex multiplets between
0.30 - 0.80 ppm) will completely disappear. -
Appearance: New signals corresponding to the cyclobutane methylene protons will emerge further downfield (typically
1.80 - 2.40 ppm), alongside a distinct singlet for the newly incorporated acetate group ( ~2.05 ppm).
References
- Gold-Catalyzed Synthetic Strategies towards Four-Carbon Ring Systems MDPI
- Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds ACS Public
- Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate ARK
- Anchimeric Assistance Dalal Institute
- (PDF)
- Asymmetric Synthesis of Azepine-Fused Cyclobutanes from Yne-Methylenecyclopropanes Involving Cyclopropan
Sources
Technical Support Center: Yield Optimization for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane Synthesis
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing yield bottlenecks in the synthesis of sterically hindered, 1,1-disubstituted cyclopropanes.
The synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane involves three critical transformations: enolate alkylation, ester reduction, and carbinol chlorination. Due to the steric bulk of the sec-amyl (pentan-2-yl) group and the inherent instability of cyclopropylcarbinyl intermediates, standard protocols often fail, resulting in elimination byproducts or catastrophic ring-rearrangements. This guide provides field-proven, causality-driven solutions to optimize your workflow.
Synthetic Workflow Visualization
Optimized 3-step synthetic workflow for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane.
Troubleshooting & FAQs
FAQ 1: Overcoming E2 Elimination During Alkylation
Q: I am using LDA and 2-bromopentane to alkylate methyl cyclopropanecarboxylate [3]. My yields are stuck below 20%, and I am observing significant 2-pentene formation. How can I improve this?
Application Scientist Answer:
You are observing a classic competition between nucleophilic substitution (
The Fix: You must increase the nucleophilicity of the enolate and use a softer, more reactive electrophile.
-
Switch the electrophile: Replace 2-bromopentane with 2-iodopentane (or 2-pentyl triflate). Iodine is a superior leaving group and a softer electrophile, which favors
orbital overlap. -
Add a deaggregating cosolvent: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the reaction mixture before adding the electrophile. DMPU strongly solvates the lithium cation, breaking up tightly bound enolate hexamers/tetramers into highly reactive, naked enolate monomers. This dramatically accelerates the
pathway, suppressing the side reaction.
FAQ 2: Preventing Cyclopropylcarbinyl Rearrangement
Q: When converting the intermediate (1-(pentan-2-yl)cyclopropyl)methanol to the chloride using
Application Scientist Answer: You have triggered the cyclopropylcarbinyl rearrangement [2]. Reagents like thionyl chloride (without a buffering amine) or hydrochloric acid generate a discrete carbocation at the carbinyl carbon. Once formed, the cyclopropylcarbinyl cation rapidly equilibrates with cyclobutyl and homoallyl cations via a non-classical bicyclobutonium ion intermediate. Chloride trapping of these equilibrated species leads to a mess of structural isomers.
The Fix:
You must completely avoid the formation of a free carbocation. The Appel reaction (using
Mechanistic pathway of the cyclopropylcarbinyl rearrangement (avoided by Appel conditions).
FAQ 3: Stalled Ester Reductions
Q: The reduction of the sterically hindered ester with
Application Scientist Answer:
The adjacent sec-amyl (pentan-2-yl) group creates a severe steric shield around the ester carbonyl, drastically slowing the approach of the aluminohydride species.
The Fix: Do not run this reduction at room temperature. Reflux the reaction in anhydrous THF (66 °C) for 4-6 hours.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Key Steps
| Reaction Step | Condition Tested | Key Reagents / Additives | Yield (%) | Major Byproduct / Issue |
| 1. Alkylation | Standard Enolate Alkylation | LDA, 2-bromopentane | < 20% | 2-pentene ( |
| 1. Alkylation | Optimized Alkylation | LDA, 2-iodopentane, DMPU | 78-85% | None ( |
| 2. Reduction | Standard Reduction (RT) | 40-50% | Unreacted starting material | |
| 2. Reduction | Optimized Reduction | > 95% | None | |
| 3. Chlorination | Standard Thionyl Chloride | < 10% | Cyclobutyl/Homoallyl chlorides | |
| 3. Chlorination | Appel Reaction [1] | 80-90% |
Validated Experimental Protocols
Step 1: Synthesis of Methyl 1-(pentan-2-yl)cyclopropanecarboxylate
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool to -78 °C.
-
Enolate Formation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes. Slowly add methyl cyclopropanecarboxylate (1.0 equiv, 10 mmol) [3]. Stir at -78 °C for 1 hour.
-
Activation: Add anhydrous DMPU (2.0 equiv, 20 mmol). Self-Validation: The solution will become noticeably more homogeneous and slightly yellow, indicating the breakup of enolate aggregates.
-
Alkylation: Add 2-iodopentane (1.2 equiv, 12 mmol) dropwise. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench with saturated aqueous
. Extract with diethyl ether (3x). Wash the organic layer with water (to remove DMPU) and brine, dry over , and concentrate. Purify via silica gel chromatography.
Step 2: Reduction to (1-(pentan-2-yl)cyclopropyl)methanol
-
Preparation: In a flame-dried flask, suspend
(1.5 equiv, 15 mmol) in anhydrous THF (30 mL) at 0 °C. -
Addition: Dissolve the ester from Step 1 (10 mmol) in THF (10 mL) and add dropwise to the suspension. Self-Validation: Gentle bubbling (
gas) will occur. -
Reflux: Attach a reflux condenser and heat the reaction to 66 °C for 5 hours.
-
Fieser Workup: Cool to 0 °C. Carefully add water (x mL, where x = grams of
), followed by 15% aqueous NaOH (x mL), and finally water (3x mL). Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad, concentrate the filtrate, and use the alcohol directly in the next step.
Step 3: Appel Chlorination to 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
-
Preparation: Dissolve the carbinol from Step 2 (10 mmol) and triphenylphosphine (
, 1.5 equiv, 15 mmol) in anhydrous dichloromethane (40 mL) under argon. -
Halogenation: Cool the solution to 0 °C. Dropwise add carbon tetrachloride (
, 3.0 equiv, 30 mmol) or hexachloroacetone [1]. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: As the reaction progresses, a dense white precipitate of triphenylphosphine oxide (
) will form, visually confirming the turnover of the phosphonium intermediate. -
Isolation: Add pentane (50 mL) to further precipitate
. Filter the suspension through a short pad of silica gel, washing with pentane. Carefully concentrate the filtrate under reduced pressure (the product is somewhat volatile) to yield the pure cyclopropylcarbinyl chloride.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane. As a key structural motif, the substituted chloromethylcyclopropane unit presents unique synthetic challenges, including control of stereochemistry, minimization of rearrangement byproducts, and optimization of reaction yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities.
Synthetic Strategies: An Overview
The synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is most reliably achieved through a two-step sequence involving the creation of a cyclopropylmethanol intermediate followed by a chlorination step. This approach generally offers better control and higher yields compared to a direct cyclopropanation with a chloromethyl-carbene equivalent.
The primary routes considered are:
-
Route A: Cyclopropanation Followed by Chlorination. This involves the Simmons-Smith or related cyclopropanation of 2-(pentan-2-yl)prop-2-en-1-ol to form the key 1-(hydroxymethyl)-1-(pentan-2-yl)cyclopropane intermediate, which is then converted to the target chloride.
-
Route B: Direct Chloromethyl-Carbene Addition. This theoretical route involves the addition of a chloromethylcarbenoid to 3-methyl-1-heptene. This approach is often more challenging due to the stability and reactivity of the required carbenoid.
Caption: Primary synthetic pathways to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the more robust Route A .
Issue 1: Low Yield in Cyclopropanation Step
Question: I am attempting the Simmons-Smith cyclopropanation of 2-(pentan-2-yl)prop-2-en-1-ol, but my yields are consistently low (<30%). What are the likely causes and solutions?
Answer: Low yields in Simmons-Smith reactions are a common problem, often stemming from reagent quality, reaction conditions, or substrate-specific issues. Here is a breakdown of potential causes and corrective actions:
-
Cause 1: Inactive Zinc Reagent. The activity of the zinc carbenoid (ICH₂ZnI) is paramount.[1] If using a classic zinc-copper couple, its preparation is critical. If using the Furukawa modification (diethylzinc), its purity and handling are key.
-
Solution:
-
Zinc-Copper Couple: Ensure the zinc dust is of high purity and activated correctly. Consider activating with ultrasound or using freshly prepared couple for each reaction.[2]
-
Diethylzinc (Furukawa Modification): Diethylzinc is pyrophoric and reacts violently with water.[2] Ensure it is handled under a strictly inert atmosphere (argon or nitrogen). Use a recently purchased, high-purity bottle. The Furukawa modification often gives more reproducible results than the heterogeneous Zn/Cu couple.[3][4]
-
-
-
Cause 2: Presence of Moisture or Oxygen. Organozinc reagents are highly sensitive to both water and oxygen.[5] Any contamination will quench the active reagent and drastically reduce the yield.
-
Solution:
-
All glassware must be rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere.
-
Use anhydrous solvents. It is recommended to use solvents freshly distilled from an appropriate drying agent or from a solvent purification system.
-
Ensure all reagents, including the starting alkene and diiodomethane, are anhydrous.
-
-
-
Cause 3: Sub-optimal Temperature. While many Simmons-Smith reactions proceed well at room temperature, the optimal temperature can be substrate-dependent.[6]
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C). Conversely, if side reactions are suspected, running the reaction at a lower temperature (e.g., 0°C) may improve selectivity and yield.[7]
-
-
Cause 4: Steric Hindrance. The pentan-2-yl group introduces some steric bulk around the double bond, which can slow the reaction.[5]
-
Solution: Increase the reaction time significantly (e.g., from 12 hours to 24-48 hours) and monitor progress carefully by TLC or GC. A modest increase in the equivalents of the zinc reagent and diiodomethane (e.g., from 1.2 eq to 1.5-2.0 eq) may also be beneficial.[2]
-
Issue 2: Formation of Isomeric Impurities During Chlorination
Question: After treating my 1-(hydroxymethyl)-1-(pentan-2-yl)cyclopropane with thionyl chloride, my NMR shows a mixture of products, including what I suspect are cyclobutyl and homoallylic chlorides. How can I prevent this?
Answer: This is a classic problem when functionalizing cyclopropylmethanol derivatives. The high ring strain of the cyclopropane ring makes it susceptible to rearrangement under acidic or carbocation-promoting conditions.[8]
-
Cause: Carbocation-Mediated Rearrangement. Reagents like thionyl chloride (SOCl₂) or concentrated HCl can generate a cyclopropylmethyl carbocation intermediate. This cation is notoriously unstable and can rapidly rearrange to the more stable cyclobutyl or homoallylic cations, which are then trapped by the chloride nucleophile. This leads to the formation of 1-chloro-1-(pentan-2-yl)cyclobutane and 4-chloro-3-methyl-1-heptene as major impurities.[9]
-
Solution 1: Milder Chlorinating Conditions (Appel Reaction). The most effective solution is to avoid conditions that favor carbocation formation. The Appel reaction (using triphenylphosphine and carbon tetrachloride) proceeds via an SN2 mechanism, which minimizes the risk of rearrangement and preserves the cyclopropane ring.[10]
-
Protocol Insight: This reaction converts the alcohol into a good leaving group in situ (an oxophosphonium salt), which is immediately displaced by chloride. The conditions are neutral and generally non-rearranging.
-
-
Solution 2: Optimize Thionyl Chloride Protocol. If you must use thionyl chloride, the addition of a non-nucleophilic base like pyridine is crucial.
-
Protocol Insight: Pyridine serves two roles: it neutralizes the HCl byproduct that can catalyze rearrangement, and it forms a chlorosulfite ester intermediate. The chloride then displaces this ester, often with a higher degree of SN2 character, though rearrangement can still occur. Always add the thionyl chloride slowly at a low temperature (e.g., 0°C or below).[10]
-
Issue 3: Difficult Purification of the Final Product
Question: My crude 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is difficult to purify. Standard distillation doesn't effectively separate it from a byproduct with a very similar boiling point. What are my options?
Answer: Co-distillation of isomeric impurities is a common challenge due to their similar molecular weights and polarities.[11]
-
Cause: Co-eluting/Co-boiling Isomers. As discussed in Issue 2, rearrangement byproducts like the corresponding cyclobutyl chloride are often the primary contaminants. Their boiling points can be very close to that of the desired product.
-
Solution 1: Fractional Distillation. A standard distillation setup may not have enough theoretical plates. Use a fractional distillation column (e.g., a Vigreux or packed column) to improve separation. Perform the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition.[11]
-
Solution 2: Chromatographic Purification. While challenging for non-polar compounds, column chromatography can be effective.
-
Protocol Insight: Use a non-polar eluent system (e.g., hexanes or petroleum ether). A high-performance flash chromatography system with high-quality silica gel can provide the necessary resolution. It may require running long columns with a very shallow gradient or isocratically.
-
-
Solution 3: Optimize the Synthesis to Prevent Impurity Formation. The most effective purification strategy is to avoid generating the impurities in the first place. Using the Appel reaction or another mild, non-rearranging chlorination method is the best approach to ensure a cleaner crude product that is easier to purify.[11]
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for running these reactions? A1: Safety is paramount.
-
Pyrophoric Reagents: Diethylzinc (Furukawa modification) is pyrophoric and ignites on contact with air. It must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.[2]
-
Reactive Halogenating Agents: Thionyl chloride and phosphorus-based reagents (for the Appel reaction) are corrosive and react with moisture. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[10]
-
Alkyl Halides: Diiodomethane and the final product are alkylating agents and should be handled with care to avoid contact and inhalation.
Q2: Which analytical methods are best for monitoring these reactions? A2: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting alcohol, which is significantly more polar than the cyclopropane intermediates and final product. Use a non-polar eluent (e.g., 5-10% ethyl acetate in hexanes).
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method for monitoring the progress of both the cyclopropanation and chlorination steps, as all components are typically volatile. It is particularly effective for identifying the presence of isomeric byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the final product and confirming its structure. The characteristic upfield signals for the cyclopropyl protons (typically 0-1 ppm in ¹H NMR) are a key diagnostic feature.[7]
Q3: Can I use a different carbene source, like one from a diazo compound, for the cyclopropanation? A3: While transition-metal-catalyzed decomposition of diazo compounds is a powerful method for cyclopropanation, it presents its own challenges for this specific target.[5] To form the required 1-(hydroxymethyl)-1-substituted cyclopropane, you would need to start with the corresponding allylic alcohol. The free hydroxyl group can sometimes interfere with the catalyst or react with the carbene. While possible, the Simmons-Smith reaction is often more reliable and tolerant of the free -OH group, which can even act as a directing group to improve stereoselectivity.[1][4]
Optimized Conditions & Protocols
Table 1: Summary of Recommended Reaction Conditions
| Step | Reaction | Reagents & Solvent | Key Parameters | Common Pitfalls |
| 1 | Cyclopropanation | Furukawa Mod: Diethylzinc (1.5 eq), Diiodomethane (1.5 eq) in anhydrous Dichloromethane (DCM) | - Inert atmosphere (Argon) is critical.- Temperature: 0°C to RT.- Reaction Time: 12-24 h. | - Inactive/impure reagents.- Presence of moisture/air. |
| 2 | Chlorination | Appel Reaction: Triphenylphosphine (1.2 eq), Carbon Tetrachloride (CCl₄) (1.2 eq) in anhydrous Acetonitrile | - Maintain low temperature during addition.- Reaction Time: 2-6 h.- Monitor by TLC/GC. | - Rearrangement if using acidic reagents (SOCl₂).- Difficult removal of triphenylphosphine oxide. |
Protocol 1: Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane via Route A
Step A: Synthesis of 1-(Hydroxymethyl)-1-(pentan-2-yl)cyclopropane
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere.
-
Reagents: To the flask, add a solution of 2-(pentan-2-yl)prop-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 50 mL). Cool the flask to 0°C in an ice bath.
-
Addition: Charge the dropping funnel with a 1.0 M solution of diethylzinc in hexanes (1.5 eq) and add it dropwise to the stirred solution over 30 minutes. After the addition is complete, add diiodomethane (1.5 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, extract with DCM (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step B: Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (Appel Reaction)
-
Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve triphenylphosphine (PPh₃, 1.2 eq) in anhydrous acetonitrile (80 mL).
-
Reagents: Cool the solution to 0°C and add carbon tetrachloride (CCl₄, 1.2 eq).
-
Addition: Add a solution of 1-(hydroxymethyl)-1-(pentan-2-yl)cyclopropane (from Step A, 1.0 eq) in anhydrous acetonitrile (20 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting alcohol by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add pentane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash it with cold pentane. Concentrate the combined filtrate carefully to yield the crude product.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain the pure 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Simmons-Smith Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. (2025). BenchChem.
- Technical Support Center: Purification of (Chloromethyl)
-
Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). ReactionFlash. Retrieved from [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones. (2025). BenchChem.
- Technical Support Center: Optimizing Cyclopropan
- Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. (2015). Chemistry – An Asian Journal.
- Troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions. (n.d.). BenchChem.
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples. (n.d.). Chemistry Learner. Retrieved from [Link]
- Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry. (n.d.). American Chemical Society.
- Troubleshooting diastereoselectivity in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis. (n.d.). BenchChem.
- Application Notes and Protocols for Substitution Reactions of (Chloromethyl)cyclopropane. (2025). BenchChem.
-
Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Reaction condition optimization for cyclopropanation. (n.d.).
- Stereoselective Cyclopropanation Reactions. (2003). Chemical Reviews.
- Technical Support Center: High-Purity Synthesis of (Chloromethyl)cyclopropane. (2025). BenchChem.
- Dihalocarbene Insertion Reactions into C−H Bonds of Compounds Containing Small Rings: Mechanisms and Regio- and Stereoselectivities. (2007). The Journal of Organic Chemistry.
- An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane. (n.d.). BenchChem.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simmons-Smith Reaction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis challenges for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
Topic: Scale-up Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
Welcome to the Process Chemistry Technical Support Knowledge Base. This guide addresses the critical scale-up challenges for synthesizing 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane. As a highly sterically hindered and reactive alkylating intermediate used in modern drug development, its three-step synthesis—alkylation, reduction, and chlorination—presents unique mechanistic hurdles.
Below, you will find our authoritative troubleshooting FAQs, mechanistic data, and a validated Standard Operating Procedure (SOP) designed to bypass the most common modes of failure: E2 elimination and cyclopropylcarbinyl ring-opening.
Three-step scale-up workflow highlighting critical control points to prevent side reactions.
Part 1: Troubleshooting FAQs
Section A: Alkylation & Steric Hindrance
Q: Why is my yield so low when alkylating cyclopropanecarbonitrile with 2-bromopentane? A: You are likely observing competing E2 elimination rather than the desired SN2 substitution. 2-Bromopentane is a secondary alkyl halide. When reacted with a strong, sterically hindered base like LDA or NaHMDS (used to deprotonate the cyclopropanecarbonitrile), the basicity of the nucleophile outcompetes its nucleophilicity [[1]](). The sec-amyl group's steric bulk prevents the precise 180° attack trajectory required for SN2, leading the base to abstract a beta-hydrogen instead. This forms 2-pentene and returns unreacted starting material. Causality & Solution: Switch the electrophile to 2-iodopentane. The weaker C-I bond lowers the activation energy for the SN2 pathway. Additionally, add a polar aprotic co-solvent like DMPU to solvate the lithium cation, freeing the nitrile anion and drastically increasing its nucleophilicity.
Section B: Reduction & Quench Protocols
Q: During the DIBAL-H reduction of the nitrile to the alcohol, my scale-up batch formed an intractable emulsion during the aqueous quench. How do I prevent this? A: Aluminum-based reducing agents form robust aluminate complexes that polymerize into gelatinous aluminum hydroxide networks upon standard aqueous quenching. These gels trap the product and make phase separation impossible. Causality & Solution: Implement a Rochelle salt (potassium sodium tartrate) quench. The tartrate acts as a bidentate ligand, strongly chelating the hard Lewis acid Al³⁺ to form a highly water-soluble complex. Dilute the reaction with MTBE, cool to 0°C, and add 1M aqueous Rochelle salt. Stir vigorously for 2-4 hours; the self-validating visual cue of success is the sudden resolution of the emulsion into two distinct, crystal-clear phases.
Section C: Chlorination & Ring-Opening Prevention
Q: When converting 1-(pentan-2-yl)cyclopropylmethanol to the chloride using Thionyl Chloride (SOCl₂), GC-MS shows multiple byproducts and very little desired product. What went wrong? A: You have triggered a cyclopropylcarbinyl rearrangement. The reaction of cyclopropylmethanol derivatives with acidic or ionizing reagents generates a cyclopropylcarbinyl cation [[2]](). To relieve the extreme Baeyer angle strain of the three-membered ring, this non-classical carbocation rapidly equilibrates with the homoallylic cation 3. The chloride ion then traps the homoallylic intermediate, resulting in rearranged, ring-opened byproducts 4. Causality & Solution: You must avoid cationic intermediates entirely. Use strictly buffered, non-ionizing conditions (e.g., the MsCl/LiCl protocol detailed below) to force a direct SN2 displacement.
Mechanism of cyclopropylcarbinyl rearrangement vs. desired buffered chlorination pathway.
Part 2: Quantitative Data & Yield Analysis
The table below summarizes the profound impact of reagent selection on the chlorination of 1-(pentan-2-yl)cyclopropylmethanol. Standard acidic conditions lead to near-complete destruction of the cyclopropane ring.
| Chlorination Reagent | Mechanistic Pathway | Cation Formation | Typical Yield | Ring-Opened Byproduct |
| SOCl₂ / DMF (cat.) | SN1 / SNi | Yes (High) | < 15% | > 80% |
| PPh₃, CCl₄ (Appel) | SN2 | No (Buffered) | 65 - 75% | < 5% |
| MsCl/Et₃N, then LiCl | SN2 | No (Buffered) | 85 - 90% | Not Detected |
Part 3: Standard Operating Procedure (SOP)
Optimized Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane via Mesylate Intermediate
Objective: Convert the sterically hindered cyclopropylmethanol to the corresponding chloride without compromising the highly strained cyclopropane ring.
Materials:
-
1-(pentan-2-yl)cyclopropylmethanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Lithium chloride (LiCl, 3.0 eq, anhydrous, finely milled)
-
Anhydrous Dichloromethane (DCM) & Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Mesylation (Activation):
-
Charge a dry, nitrogen-flushed reactor with 1-(pentan-2-yl)cyclopropylmethanol and anhydrous DCM (10 vol).
-
Add Et₃N (1.5 eq) and cool the mixture to 0°C.
-
Causality Note: Et₃N acts as an acid scavenger. Adding it before MsCl ensures that no free HCl is generated during the reaction, which would otherwise protonate the alcohol and trigger cyclopropyl ring opening.
-
Dropwise add MsCl (1.2 eq) over 30 minutes, maintaining the internal temperature strictly below 5°C.
-
Self-Validation: The reaction mixture will transition from clear to a cloudy suspension as triethylamine hydrochloride precipitates. Complete consumption of the starting material should be verified by TLC (Hexane/EtOAc 8:2) after 1 hour.
-
-
Aqueous Workup of Mesylate:
-
Quench the reaction with ice-cold saturated NaHCO₃ (5 vol). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at 25°C.
-
Caution: Do not exceed 30°C during concentration to prevent thermal degradation of the unstable mesylate intermediate.
-
-
Halide Exchange (Finkelstein-type SN2):
-
Dissolve the crude mesylate in anhydrous DMF (8 vol) and add the anhydrous LiCl (3.0 eq).
-
Heat the mixture to 40°C for 12 hours.
-
Causality Note: The highly polar aprotic solvent (DMF) leaves the chloride ion unsolvated and highly nucleophilic. This drives a rapid SN2 displacement that outpaces any unimolecular (SN1) ionization, thereby preserving the cyclopropane ring.
-
Self-Validation: GC-MS monitoring should indicate the complete disappearance of the mesylate peak and the emergence of the target chloride without the presence of the homoallylic chloride byproduct.
-
-
Final Isolation:
-
Cool to room temperature, dilute with MTBE (15 vol), and wash extensively with water (5 x 5 vol) to remove all traces of DMF.
-
Dry the organic phase over MgSO₄ and concentrate to yield the pure 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane.
-
References
-
Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. Available at: 1
-
An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane - Benchchem. Available at: [[2]]()
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC. Available at: [[3]]()
-
The chemistry of thujone. XIX. Acid-promoted ring cleavage of thujone-derived cyclopropylcarbinols - Canadian Science Publishing. Available at: [[4]]()
Sources
Analytical Characterization of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Comparative Methodology Guide
Executive Summary
The characterization of highly substituted, sterically hindered alicycles such as 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane presents unique analytical challenges. This compound features a highly strained cyclopropane ring, a reactive primary alkyl chloride (-CH₂Cl), and two stereocenters (the C1 of the cyclopropane ring and the C2 of the sec-pentyl group), resulting in a mixture of diastereomers and enantiomers.
This guide objectively compares the efficacy of various analytical platforms—specifically contrasting Nuclear Magnetic Resonance (NMR) against Fourier-Transform Infrared Spectroscopy (FTIR) for structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and volatile profiling. By detailing the causality behind each experimental choice, this guide provides a self-validating framework for robust chemical characterization.
Fig 1. Sequential analytical workflow for complete characterization of the target cyclopropane.
Structural Elucidation: NMR vs. FTIR
When confirming the molecular architecture of a newly synthesized aliphatic halide, the analytical method must resolve subtle electronic environments and spatial arrangements.
The Case for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for organic structural elucidation[1]. Unlike FTIR, which only provides generic functional group frequencies (e.g., weak C-Cl stretches around 600-800 cm⁻¹), NMR provides a highly predictable, atom-by-atom map of the molecule[2].
For 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, NMR is non-negotiable due to two critical phenomena:
-
High-Field Cyclopropane Protons: The ring strain and magnetic anisotropy of the cyclopropane ring shield its protons, pushing their chemical shifts unusually far upfield (typically 0.2–0.8 ppm). FTIR cannot distinguish these from standard alkane C-H stretches.
-
Diastereotopic Splitting: Because the adjacent pentan-2-yl group contains a chiral center, the two protons of the -CH₂Cl group are diastereotopic. They exist in different magnetic environments and will couple with each other, appearing as a distinct AB quartet in the ¹H NMR spectrum rather than a simple singlet. This spin-spin coupling provides direct information concerning the 3D connectivity and stereochemistry of the molecule[2].
Comparative Data: Structural Methods
| Feature | ¹H / ¹³C NMR Spectroscopy | FTIR Spectroscopy | Verdict for Target Compound |
| Primary Data Output | Chemical shifts, integrals, J-coupling | Vibrational bond frequencies | NMR (Provides exact connectivity) |
| Stereochemical Insight | High (Resolves diastereotopic protons) | None | NMR (Critical for chiral sec-pentyl group) |
| Cyclopropane Detection | Distinct upfield shifts (0.2 - 0.8 ppm) | Overlaps with general C-H stretches | NMR (Unambiguous ring confirmation) |
| Sample Recovery | 100% Non-destructive | Generally non-destructive | Tie |
Purity & Volatile Profiling: GC-MS vs. LC-MS
For determining the chemical purity and identifying synthetic byproducts of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, chromatographic separation coupled with mass spectrometry is required.
Why GC-MS Outperforms LC-MS for Alkyl Halides
Alkyl chlorides are volatile organic compounds (VOCs) that lack basic nitrogen atoms or acidic protons. Consequently, they exhibit exceptionally poor ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS) sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV is perfectly suited for this molecule[3]. The compound easily vaporizes in the GC inlet. In the MS source, EI forcefully ejects an electron, creating a radical cation. This yields a self-validating isotopic signature: the natural abundance of Chlorine-35 to Chlorine-37 is approximately 3:1. The molecular ion (M⁺) and its M+2 peak will perfectly mirror this 3:1 ratio, providing undeniable proof of the chloromethyl group's presence[4].
Fig 2. Decision tree justifying GC-MS and Chiral GC selection for volatile alkyl halides.
Stereochemical Resolution: Chiral GC
The target molecule possesses two stereocenters, resulting in four possible stereoisomers (two pairs of enantiomers). Because enantiomers can exhibit drastically different biological or environmental activities, their separation is a critical regulatory requirement[5][6].
While Chiral HPLC is widely used in drug discovery[7], Chiral GC utilizing cyclodextrin-based stationary phases is vastly superior for this specific compound. The chiral recognition mechanism relies on inclusion complexation, where the hydrophobic portion of the enantiomer interacts with the non-polar interior of the cyclodextrin cavity[8]. Because our target compound is highly volatile and lacks polar functional groups for strong hydrogen bonding in an HPLC mobile phase, Chiral GC provides sharper peaks, faster run times, and superior theoretical plate counts.
Experimental Protocols (Self-Validating Systems)
As an Application Scientist, I emphasize that protocols must validate themselves in real-time. The following methodologies incorporate internal checks to ensure data integrity.
Protocol A: GC-MS Purity and Isotopic Validation
Objective: Quantify purity and validate the presence of the chlorine atom via isotopic ratios.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade hexane. Add 10 µL of Chlorobenzene-d5 (internal standard) to validate injection volume and retention time stability.
-
Instrument Setup: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The non-polar 5% phenyl stationary phase perfectly matches the non-polar nature of the cyclopropane, ensuring optimal partitioning.
-
Inlet Conditions: 250°C, Split ratio 50:1. Causality: High split ratio prevents column overloading and maintains sharp peak shapes for accurate integration.
-
Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
MS Parameters: EI mode at 70 eV. Scan range m/z 40–300.
-
Self-Validation Check: Extract the ion chromatograms for the molecular ion (M⁺). Calculate the area ratio of M⁺ to [M+2]⁺. System Suitability Requirement: The ratio must be 3.0 ± 0.1, confirming the presence of exactly one chlorine atom.
Protocol B: ¹H and ¹³C NMR Structural Mapping
Objective: Confirm cyclopropane ring integrity and map diastereotopic protons.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal for magnetic field stabilization, while TMS acts as the internal 0.00 ppm reference.
-
Instrument: 400 MHz or higher NMR Spectrometer (e.g., Bruker Avance).
-
¹H Acquisition: 16 scans, 30° pulse angle, 2-second relaxation delay. Causality: A sufficient relaxation delay ensures quantitative integration of all proton environments.
-
¹³C Acquisition: 512 scans, proton-decoupled sequence (CPD).
-
Self-Validation Check: Integrate the upfield signals (0.2–0.8 ppm). The total integration must exactly equal 4 protons (the two CH₂ groups of the cyclopropane ring). Locate the -CH₂Cl signal (~3.5 ppm); it must integrate to 2 protons and exhibit an AB doublet/quartet splitting pattern due to the adjacent chiral center.
Conclusion
For the comprehensive characterization of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, a multi-modal approach is required. NMR spectroscopy is irreplaceable for confirming the strained ring system and the stereochemical nuances of the diastereotopic protons. For purity, volatile profiling, and chiral resolution, GC-MS and Chiral GC significantly outperform their liquid chromatography counterparts due to the analyte's high volatility, lack of ionizable protons, and non-polar nature. Adhering to the self-validating protocols outlined above ensures absolute confidence in the analytical data.
References
-
Nuclear magnetic resonance spectroscopy - Wikipedia Wikipedia.org[Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts LibreTexts.org[Link]
-
GC-MS analysis of volatile organic compounds from Bambara groundnut rhizobacteria and their antibacterial properties - PubMed NIH.gov[Link]
-
The Dark Art of Chemistry - Chiral Chromatography - Sygnature Discovery Sygnaturediscovery.com[Link]
-
Chiral column chromatography - Wikipedia Wikipedia.org [Link]
-
14.3: Chiral Chromatography - Chemistry LibreTexts LibreTexts.org[Link]
-
Chiral Chromatography - Separation Techniques - MZ-Analysentechnik MZ-at.de[Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC-MS analysis of volatile organic compounds from Bambara groundnut rhizobacteria and their antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. mz-at.de [mz-at.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane for Pharmaceutical Research
For researchers and professionals in drug development, the precise incorporation of unique structural motifs is paramount to designing novel therapeutics with enhanced properties. The cyclopropyl group, particularly when substituted, is a valuable bioisostere that can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity. This guide provides an in-depth comparison of two prominent synthetic routes to 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, a promising building block for medicinal chemistry. The comparison is grounded in established chemical principles and supported by detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
Introduction to the Synthetic Challenge
The target molecule, 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, presents a specific synthetic challenge in creating a quaternary, substituted cyclopropane ring with high fidelity. The two routes explored in this guide are the direct Modified Simmons-Smith Cyclopropanation and a Two-Step Synthesis via a Cyclopropylmethanol Intermediate . Each approach offers distinct advantages and disadvantages in terms of reaction efficiency, substrate scope, and operational complexity.
Route 1: Modified Simmons-Smith Cyclopropanation
This approach leverages the highly efficient and stereospecific Simmons-Smith reaction, a cornerstone of cyclopropane synthesis.[1][2] The Furukawa modification, which utilizes diethylzinc, is known to enhance reactivity and yield compared to the traditional zinc-copper couple.[2][3] Furthermore, the use of chloroiodomethane as the methylene source directly installs the required chloromethyl group in a single step.[1][4]
Mechanistic Insight
The reaction proceeds through the formation of a zinc carbenoid species, (chloromethyl)zinc, from the reaction of diethylzinc and chloroiodomethane. This carbenoid then undergoes a concerted, cheletropic reaction with the alkene, 3-methylhept-1-ene. The concerted nature of this mechanism ensures that the stereochemistry of the alkene is preserved in the cyclopropane product.[1][2] The use of chloroiodomethane leads to a more reactive carbenoid compared to its diiodomethane counterpart, often resulting in faster reactions and higher yields, especially with less reactive alkenes.[4]
Caption: Workflow for the direct synthesis of the target compound via a modified Simmons-Smith reaction.
Experimental Protocol:
Materials:
-
3-Methylhept-1-ene (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Chloroiodomethane (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or pentane for extraction
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 3-methylhept-1-ene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 eq) dropwise to the stirred solution under a nitrogen atmosphere.
-
After stirring for 10 minutes, add chloroiodomethane (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Two-Step Synthesis via a Cyclopropylmethanol Intermediate
This alternative strategy involves the initial formation of a cyclopropylmethanol, which is subsequently converted to the desired chloromethyl derivative. This approach allows for the use of the more common and less expensive diiodomethane for the cyclopropanation step.
Mechanistic Insight
Step 1: Simmons-Smith Cyclopropanation: Similar to Route 1, this step utilizes a zinc carbenoid, in this case, generated from diethylzinc and diiodomethane, to cyclopropanate 3-methylhept-1-ene. This forms (1-(pentan-2-yl)cyclopropyl)methanol. The reaction is highly stereospecific.[2]
Step 2: Chlorination of the Primary Alcohol: The resulting primary alcohol can be converted to the corresponding chloride using a variety of reagents. A common and effective method is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. Alternatively, the Appel reaction (using triphenylphosphine and carbon tetrachloride) or reagents like N-chlorosuccinimide with dimethyl sulfide can be employed, the latter being known for producing high-purity products with fewer isomeric impurities.[5]
Caption: Workflow for the two-step synthesis involving a cyclopropylmethanol intermediate.
Experimental Protocol:
Step 1: Synthesis of (1-(Pentan-2-yl)cyclopropyl)methanol
-
Follow the procedure for the Modified Simmons-Smith reaction as described in Route 1, but substitute chloroiodomethane with diiodomethane (CH₂I₂).
Step 2: Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane Materials:
-
(1-(Pentan-2-yl)cyclopropyl)methanol (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (optional, catalytic amount)
Procedure:
-
To a solution of (1-(pentan-2-yl)cyclopropyl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. A catalytic amount of pyridine can be added to scavenge the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture over ice water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Comparative Analysis
| Feature | Route 1: Modified Simmons-Smith | Route 2: Two-Step Synthesis | Rationale & Insights |
| Number of Steps | 1 | 2 | Route 1 is more step-economical, which is advantageous for overall yield and resource efficiency. |
| Reagent Reactivity | High (using ClCH₂I) | Moderate (using CH₂I₂) | Chloroiodomethane generates a more reactive zinc carbenoid, potentially leading to faster reaction times and applicability to a broader range of less reactive alkenes.[4] |
| Reagent Cost & Availability | Chloroiodomethane can be more expensive and less readily available than diiodomethane. | Diiodomethane is a more common and generally cheaper reagent. Thionyl chloride is also inexpensive and widely available. | For large-scale synthesis, the cost of reagents in Route 2 might be more favorable. |
| Overall Yield | Potentially higher due to fewer steps. | May be lower due to the cumulative losses over two synthetic steps and purification stages. | A one-pot reaction generally minimizes handling and transfer losses. |
| Side Reactions | Potential for side reactions associated with highly reactive organozinc reagents.[1] | The chlorination step can produce isomeric impurities like cyclobutyl chloride and 4-chloro-1-butene, especially under harsh conditions.[5] | The milder conditions of the N-chlorosuccinimide/dimethyl sulfide method in Route 2 could mitigate the formation of these byproducts.[5] |
| Stereospecificity | High, concerted mechanism preserves alkene geometry.[1][2] | High in the cyclopropanation step. The chlorination step proceeds with retention of configuration at the cyclopropane ring. | Both routes are expected to be highly stereospecific. |
| Safety Considerations | Diethylzinc is pyrophoric and requires careful handling under an inert atmosphere. | Diethylzinc is also used in the first step. Thionyl chloride is corrosive and releases toxic HCl gas. | Both routes require stringent safety protocols and appropriate personal protective equipment. |
Conclusion and Recommendations
The choice between these two synthetic routes for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane depends on the specific priorities of the research project.
-
For rapid, small-scale synthesis and maximizing overall yield, Route 1 (Modified Simmons-Smith Cyclopropanation) is the preferred method. Its one-pot nature and high reactivity make it an efficient choice for accessing the target molecule quickly.
-
For larger-scale synthesis where cost is a significant factor, Route 2 (Two-Step Synthesis) presents a viable alternative. While it involves an additional step, the use of more economical reagents may offset the potential for a slightly lower overall yield. Careful optimization of the chlorination step is crucial to minimize the formation of hard-to-separate impurities.
Ultimately, both routes are robust and based on well-established organic transformations. The detailed protocols and comparative analysis provided herein should empower researchers to make an informed decision based on their specific experimental constraints and synthetic goals.
References
- A Comparative Guide to Cyclopropanation: (Chloromethyl)cyclopropane vs. Simmons-Smith Reaction - Benchchem.
- A Comparative Guide to Cyclopropanation Reagents: (Chloromethyl)cyclopropane Derivatives vs. Key Alternatives - Benchchem.
-
Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
A Comparison of (Chloromethyl)- and (Iodomethyl)zinc Cyclopropanation Reagents - Publication. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. Available at: [Link]
- Technical Support Center: High-Purity Synthesis of (Chloromethyl)cyclopropane - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Alternative Reagents for the Synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Comparative Guide to Chlorodehydroxylation
Executive Summary
The synthesis of highly lipophilic, sterically hindered cyclopropanes—such as 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane —is of significant interest in modern drug development. The cyclopropane ring frequently serves as a bioisostere for gem-dimethyl groups, offering improved metabolic stability and restricted conformational flexibility.
The critical step in synthesizing this specific building block is the chlorodehydroxylation of its precursor, 1-(pentan-2-yl)cyclopropanemethanol . This guide objectively evaluates alternative reagents for this transformation, focusing on yield, scalability, and the suppression of mechanistic pitfalls.
The Mechanistic Challenge: Avoiding the Cyclopropylcarbinyl Rearrangement
Selecting the correct chlorination reagent for this substrate is not merely a matter of yield; it is a matter of structural integrity. Cyclopropylmethanols are notoriously sensitive to acidic conditions. As first elucidated by Roberts and Mazur, the generation of a cyclopropylcarbinyl cation in the presence of strong acids leads to rapid ring-expansion and rearrangement[1].
If unbuffered, traditional reagents (like standard Thionyl Chloride) generate HCl. This acidic environment protonates the substrate, driving the formation of a carbocation. The equilibrium of this cation heavily favors the formation of homoallylic and cyclobutyl cations, ultimately yielding a complex mixture of ring-opened isomeric chlorides rather than the desired intact cyclopropane derivative[1].
Mechanistic divergence: SN2 chlorination vs. acid-catalyzed carbocation rearrangement.
To prevent this degradation, the chlorination must proceed via a strictly
Comparative Analysis of Alternative Reagents
Alternative A: Cyanuric Chloride (TCT) / DMF Complex (Top Performer)
A highly efficient, modern alternative utilizes 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) activated by Dimethylformamide (DMF)[2].
-
Causality & Mechanism: This combination generates a Vilsmeier-Haack-type intermediate (alkoxymethylene dimethylammonium chloride) in situ. When the sterically hindered 1-(pentan-2-yl)cyclopropanemethanol is introduced, it forms a reactive adduct that undergoes clean
chlorination[2]. -
The Advantage: The byproducts of the TCT/DMF protocol are water-soluble cyanuric acid derivatives. A simple aqueous wash removes all organic waste, allowing the isolation of the pure lipophilic chloride without the need for chromatography.
Alternative B: The Appel Reaction ( / NCS)
The Appel reaction is a classical method for converting alcohols to alkyl halides under mild, neutral conditions[3]. By reacting triphenylphosphine (
-
Causality & Mechanism: The alcohol attacks the phosphonium ion, forming an oxyphosphonium intermediate. The subsequent
displacement by the chloride ion is highly efficient and completely suppresses the cyclopropylcarbinyl rearrangement[3]. -
The Catch: The stoichiometric byproduct is triphenylphosphine oxide (TPPO). Because 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane is highly non-polar, separating it from TPPO via silica gel chromatography is notoriously tedious and scales poorly.
Alternative C: Thionyl Chloride ( ) with Pyridine Buffer
The traditional industrial approach uses
-
Causality & Mechanism: Pyridine acts as an HCl sponge, preventing the reaction medium from becoming acidic enough to protonate the alcohol or the intermediate chlorosulfite.
-
The Catch: While cheap, this method is prone to localized temperature spikes and micro-environments of acidity during scale-up, which frequently triggers 5-12% ring-opening isomerization.
Quantitative Performance Data
The following table summarizes the experimental performance of each reagent system when applied to the synthesis of 1-(chloromethyl)-1-(pentan-2-yl)cyclopropane on a 50 mmol scale:
| Reagent System | Isolated Yield (%) | Isomerization (Ring-Opening) | Byproduct Removal | Scalability | Relative Cost |
| TCT / DMF | 92% | < 1% | Trivial (Aqueous Wash) | Excellent | Low |
| Appel ( | 88% | < 1% | Difficult (TPPO extraction) | Poor | Medium |
| 75% | 5 - 12% | Moderate (Distillation req.) | Good | Very Low |
Experimental Protocols (Self-Validating Systems)
Protocol A: TCT/DMF-Mediated Chlorination (Recommended Workflow)
Rationale: This protocol leverages the water-soluble nature of TCT byproducts for a chromatography-free isolation, preserving the volatile and lipophilic target molecule.
-
Reagent Activation: In an oven-dried, argon-purged flask, dissolve Cyanuric Chloride (TCT, 1.1 equiv) in anhydrous DMF (3.0 equiv) and Dichloromethane (DCM, 0.5 M). Stir at 25°C for 30 minutes.
-
Self-Validation: A white precipitate (the Vilsmeier-type adduct) will form in the flask, visually confirming successful activation.
-
-
Substrate Addition: Cool the suspension to 0°C. Add 1-(pentan-2-yl)cyclopropanemethanol (1.0 equiv) dropwise via syringe over 15 minutes.
-
Causality: Dropwise addition strictly controls the exothermic formation of the alkoxymethylene intermediate, preventing thermal degradation of the DMF adduct.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1,
stain) until the starting material is completely consumed. -
Quench & Workup: Dilute the mixture with water (equal volume to DCM) to hydrolyze the triazine byproducts. Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. The product is obtained as a pale yellow oil with >95% purity by NMR.
Workflow for TCT/DMF-mediated chlorodehydroxylation, highlighting the simplified aqueous workup.
Protocol B: Appel Reaction ( / NCS)
Rationale: Ideal for small-scale synthesis where absolute neutrality is required and chromatography is acceptable.
-
Preparation: Dissolve the alcohol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (0.2 M) at 0°C under an argon atmosphere. -
Halogenation: Add N-Chlorosuccinimide (NCS, 1.2 equiv) in four equal portions over 20 minutes.
-
Causality: Portion-wise addition prevents a rapid exotherm that can lead to the formation of inactive phosphonium oligomers.
-
-
Completion: Stir for 2 hours at room temperature.
-
Purification (The TPPO Challenge): Concentrate the reaction mixture to 20% of its original volume. Add cold hexanes vigorously to precipitate the bulk of the triphenylphosphine oxide (TPPO). Filter through a pad of Celite, concentrate the filtrate, and purify via silica gel chromatography (100% Hexanes) to isolate the target chloride.
References
- Title: Additions and Corrections-The Nature of the Intermediate in Carbonium Ion-type Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives Source: Journal of the American Chemical Society - ACS Publications URL
- Title: Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P ?
- Source: ResearchGate (Organic Letters)
Sources
A Comparative Guide to the HPLC and GC Analysis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane Purity
A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for a Novel Cyclopropane Derivative
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, a key intermediate with significant potential. As researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts the reliability of purity data, which in turn influences subsequent synthetic steps and toxicological assessments.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system of analysis grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Structural Complexity and Potential Impurities
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane presents a unique analytical challenge due to its structural features: a strained cyclopropane ring, a chiral center at the second position of the pentyl group, and a reactive chloromethyl moiety. The synthesis of this compound can potentially lead to a variety of impurities, including diastereomers, regioisomers, and byproducts from incomplete reactions or side reactions.
Common synthetic routes to similar (chloromethyl)cyclopropane derivatives often start from a corresponding alcohol and utilize reagents like thionyl chloride or N-chlorosuccinimide.[1] These pathways can introduce impurities such as isomeric cyclobutyl chloride and 4-chloro-1-butene, which may have very similar boiling points to the target compound, making separation challenging.[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Compounds
HPLC is a cornerstone of pharmaceutical analysis, renowned for its precision, reproducibility, and applicability to a wide range of compounds, particularly those that are non-volatile or thermally labile.[2][3][4][5]
Rationale for HPLC in Purity Analysis
The decision to employ HPLC for the analysis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is underpinned by several key advantages:
-
Versatility: HPLC can handle a broad spectrum of analytes, including those with limited volatility.[2]
-
Enhanced Resolution: A wide variety of stationary phases provides excellent resolving power for complex mixtures.[3]
-
Sensitivity: HPLC methods can achieve low limits of detection, crucial for identifying and quantifying trace impurities.[3]
Experimental Workflow for HPLC Analysis
The development of a robust HPLC method requires a systematic approach to optimize the separation of the main component from any potential impurities.
Caption: A streamlined workflow for the HPLC analysis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane.
Detailed HPLC Protocol
This protocol is designed as a starting point for method development and validation, adhering to principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[6][7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | C18 is a versatile reversed-phase packing suitable for separating non-polar to moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common mobile phase for reversed-phase chromatography, offering good solubility for the analyte and effective separation.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Detection | UV at 210 nm | The cyclopropane ring and the chlorine atom provide some UV absorbance at lower wavelengths. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a highly efficient separation technique ideal for analyzing volatile and thermally stable compounds.[2][12] Given that 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is a relatively small, halogenated organic molecule, GC presents a viable and often faster alternative to HPLC.
Rationale for GC in Purity Analysis
The consideration of GC for this analysis is driven by its inherent strengths:
-
Speed: GC analyses are typically faster than HPLC, making it suitable for high-throughput screening.[2][5][13]
-
High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.[5]
-
Cost-Effectiveness: GC generally has a lower cost per analysis due to minimal solvent usage.[2][13]
-
Sensitivity for Halogenated Compounds: Detectors like the Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD™) provide high sensitivity and selectivity for halogenated compounds.[14][15]
Experimental Workflow for GC Analysis
The GC workflow is similar in principle to HPLC but is adapted for a gaseous mobile phase and thermal separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. veeprho.com [veeprho.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 11. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. brewerscience.com [brewerscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
Advanced GC-MS Methodologies for the Characterization of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: A Comparative Guide
Executive Summary
The analysis of highly branched, halogenated alicyclic intermediates such as 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane (
This guide objectively compares the performance of standard Achiral Electron Ionization (EI) GC-MS against Advanced Chiral Positive Chemical Ionization (PCI) GC-MS. By detailing the mechanistic causality behind thermal degradation, carbocation stability, and inclusion complexation, this document provides a self-validating framework for researchers and drug development professionals requiring rigorous structural and stereochemical characterization.
Mechanistic Causality in GC-MS Analysis
To develop a robust analytical method, three fundamental chemical behaviors of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane must be managed:
Ionization Dynamics and Carbocation Stability
Under standard 70 eV Electron Ionization (EI), primary alkyl chlorides rarely exhibit a strong molecular ion (
-
The Causality: This specific fragment is exceptionally abundant because it forms a cyclopropylcarbinyl cation . The empty p-orbital of the carbocation is highly stabilized by
-delocalization from the strained C-C bonds of the cyclopropane ring (often adopting a bisected conformation) [1]. Standard EI is excellent for structural fingerprinting but poor for confirming the intact molecular weight.
The Prochiral Ring and Enantiomeric Resolution
Because the molecule possesses a single chiral center at the pentan-2-yl group, achiral stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane) will co-elute the (R) and (S) enantiomers as a single peak.
-
The Causality: Resolving these enantiomers requires a chiral stationary phase, such as permethylated
-cyclodextrin. Separation is driven by reversible inclusion complexation, where the enantiomers differentially partition into the hydrophobic toroidal cavity of the cyclodextrin based on subtle steric differences [2].
Thermal Lability and Dehydrohalogenation
Alkyl chlorides are prone to thermal dehydrohalogenation (loss of HCl) in hot GC injection ports. If the inlet temperature is too high (>250°C) or the glass liner is active, the compound will degrade into a diene/alkene before reaching the column, artificially inflating the m/z 124 (
Mandatory Visualization: Analytical Workflow
Figure 1: GC-MS workflow and ionization outcomes for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane.
Methodological Comparison: Achiral EI vs. Chiral PCI
To address the analytical challenges, we compare two distinct workflows.
-
Method A (Standard Achiral EI): Utilizes a DB-5ms column with 70 eV EI. This method is optimized for general chemical purity and structural elucidation via library-matchable fragmentation.
-
Method B (Advanced Chiral PCI): Utilizes a Cyclodex-B (permethylated
-cyclodextrin) column with Positive Chemical Ionization (methane reagent gas). This method is optimized for enantiomeric excess (ee) determination and molecular weight confirmation via the pseudo-molecular ion.
Table 1: Comparative GC-MS Performance Metrics
| Parameter | Method A: Standard Achiral EI | Method B: Advanced Chiral PCI |
| Column Chemistry | 5% Phenyl / 95% Dimethylpolysiloxane | Permethylated |
| Stereo-Resolution | None ( | Baseline ( |
| Primary Ionization | Hard (70 eV Electron Impact) | Soft (Methane Chemical Ionization) |
| Base Peak | m/z 125 ( | m/z 161 ( |
| Isotope Pattern | Lost (Cl expelled during fragmentation) | Preserved (~3:1 ratio at m/z 161/163) |
| Primary Use Case | Overall chemical purity, structural ID | Enantiomeric purity, MW confirmation |
Table 2: Diagnostic MS Fragments
| m/z Value | Ion Type | Derivation / Causality | Present In |
| 189 | Methane PCI adduct formation. | Method B (PCI) | |
| 161 / 163 | Protonation via | Method B (PCI) | |
| 160 / 162 | Intact radical cation. Highly unstable. | Method A (EI - Weak) | |
| 125 | Method A (EI - Base) | ||
| 124 | Thermal or EI-induced dehydrohalogenation. | Method A (EI) | |
| 89 | Cleavage of the pentan-2-yl aliphatic chain. | Method A (EI) |
Self-Validating Experimental Protocols
The following step-by-step protocols are designed as a self-validating system . By incorporating specific System Suitability Tests (SST), the analyst can mathematically prove that the instrument is not degrading the sample prior to analysis.
Sample Preparation
-
Diluent Selection: Dissolve the neat standard or sample in GC-grade Hexane to a final concentration of 1.0 mg/mL. Avoid protic solvents (like methanol) which may cause solvolysis of the reactive chloromethyl group.
-
Working Solution: Dilute to 50 µg/mL for PCI analysis and 100 µg/mL for EI analysis.
System Suitability Test (SST) for Thermal Degradation
Before running the analytical batch, inject the 100 µg/mL standard using Method A.
-
Validation Metric: Calculate the peak area ratio of m/z 124 to m/z 125.
-
Acceptance Criterion: The
ratio must be . If the ratio exceeds this threshold, thermal dehydrohalogenation is occurring. Corrective Action: Lower the inlet temperature by 10°C or replace the deactivated glass liner.
Method A: Achiral EI-MS Parameters
-
Column: DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).
-
Inlet: 200°C (Strictly controlled to prevent thermal degradation), Split ratio 50:1.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 2.0 min).
-
Ramp: 10°C/min to 180°C.
-
Final Ramp: 25°C/min to 280°C (Hold 3.0 min to bake out).
-
-
MS Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: m/z 40 to 300.
Method B: Chiral PCI-MS Parameters
-
Column: Cyclodex-B or equivalent permethylated
-cyclodextrin (30 m × 0.25 mm ID × 0.25 µm film). -
Inlet: 200°C, Split ratio 20:1 (Lower split to account for lower PCI sensitivity).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Initial: 50°C (Hold 5.0 min).
-
Ramp: 2°C/min to 130°C (Slow ramp is critical for inclusion complexation equilibrium and enantiomer resolution).
-
Final Ramp: 15°C/min to 200°C (Do not exceed column
of 220°C).
-
-
MS Source: 150°C (Lower source temp promotes stable adduct formation).
-
Reagent Gas: Methane (Flow adjusted to achieve ~20% source pressure, optimizing for
and reagent ions). -
Scan Range: m/z 100 to 250.
References
Operational Guide: Safe Handling and Disposal Procedures for 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with researchers on the lifecycle management of complex organic intermediates. 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is a highly specialized, lipophilic alkyl halide utilized in advanced drug development and synthetic chemistry. Beyond its synthetic utility, its structural motifs—a strained cyclopropane ring, a lipophilic pentyl chain, and a halogenated methyl group—dictate strict operational and disposal protocols.
This guide provides an authoritative, step-by-step framework for the safe handling, emergency spill response, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.
Mechanistic Causality: The "Why" Behind Halogenated Disposal
The presence of the chloromethyl group fundamentally alters the disposal pathway of this molecule. Under the, organic wastes containing carbon-halogen bonds are strictly regulated and monitored[1].
-
Incineration Chemistry: Non-halogenated solvents can be burned in standard industrial incinerators. However, when halogenated compounds like 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane are subjected to standard combustion, they generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2].
-
Regulatory Segregation: To prevent environmental contamination and equipment degradation, these wastes must be segregated into designated "Halogenated Organic Waste" streams[3]. These streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic byproducts.
-
Chemical Reactivity: While structurally related acyl chlorides (e.g., cyclopropanecarbonyl chloride) react violently with moisture[4], 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is an alkyl chloride. It is stable in the presence of water but highly lipophilic and insoluble. However, the cyclopropane ring possesses significant angular strain. Combined with a primary alkyl chloride, the molecule is susceptible to nucleophilic substitution. Mixing this waste with strong nucleophiles, strong bases, or oxidizers in a generic waste carboy can lead to dangerous exothermic reactions[3].
Quantitative Risk Assessment & Compatibility
To ensure operational safety, all personnel must understand the physical and chemical properties of the waste they are generating.
| Property | Characteristic / Value | Operational & Disposal Implication |
| Chemical Class | Halogenated Alkyl Cyclopropane | Must be segregated into "Halogenated Organic Waste" to prevent dioxin formation during incineration[2]. |
| Physical State | Liquid (Highly Lipophilic) | Forms a biphasic mixture with water. Regulated hazardous waste cannot be sink disposed[3]. |
| Flammability | Combustible Organic | Store away from ignition sources; use non-sparking tools during cleanup[5]. |
| Reactivity | Primary Alkyl Chloride | Susceptible to nucleophilic attack. Keep away from strong bases and oxidizers[3]. |
| Toxicity | Skin/Eye Irritant | Requires nitrile gloves, safety goggles, and chemical fume hood handling[6]. |
Step-by-Step Methodologies
Protocol A: Routine Laboratory Disposal (Waste Segregation)
Step 1: Verification of Waste Stream Compatibility
-
Action: Confirm that the 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane waste does not contain incompatible inorganic acids, oxidizers, or strong bases[3].
-
Causality: Mixing halogenated organics with oxidizers (e.g., nitric acid) can cause violent exothermic reactions, while mixing with strong nucleophiles can trigger unintended substitution reactions with the primary alkyl chloride.
-
Self-Validation Check: Test the pH of the waste mixture using indicator paper before transferring. A neutral pH (5–8) confirms the absence of highly reactive acids or bases.
Step 2: Transfer to Halogenated Carboy
-
Action: In a certified chemical fume hood, transfer the liquid into a designated "Halogenated Organic Waste" container using a chemically resistant funnel. Keep the container "vapor tight" and closed at all times except when actively adding waste[6].
-
Causality: Fume hoods mitigate inhalation risks from volatile organic compounds (VOCs), and sealed containers prevent fugitive emissions.
-
Self-Validation Check: Visually inspect the carboy prior to addition. If the carboy feels warm to the touch or shows active gas evolution, do NOT add the waste; this indicates an ongoing incompatible reaction from a previous user.
Step 3: Labeling and RCRA Compliance
-
Action: Immediately update the hazardous waste tag. Write the full chemical name: "1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane". Do not use abbreviations or chemical formulas[6].
-
Causality: EPA regulations mandate explicit identification of halogenated compounds to determine the correct incineration protocol and ensure worker exposure monitoring[3].
-
Self-Validation Check: Verify that the total chemical waste accumulation in the laboratory does not exceed the regulatory limit of 55 gallons before scheduling an EHS pickup[6].
Protocol B: Emergency Spill Response
Step 1: Isolation and Ignition Control
-
Action: Evacuate the immediate vicinity. Turn off all heat sources, stir plates, and electrical equipment[6].
-
Causality: The compound is combustible; removing ignition sources prevents the vapor from forming flash fires.
Step 2: Containment via Absorbents
-
Action: Apply inert, non-combustible absorbent pads or diatomaceous earth starting from the perimeter of the spill and working inward[6].
-
Causality: Perimeter application creates a physical barrier that prevents the lipophilic liquid from spreading to drains or porous surfaces.
-
Self-Validation Check: The spill is successfully contained when no free liquid is visible on the surface, and the absorbent material has achieved a uniform, darkened appearance indicating maximum saturation.
Step 3: Collection and Disposal
-
Action: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste bag[5]. Label the bag explicitly as "Solid Halogenated Debris."
-
Causality: Mechanical friction from standard metal tools can generate sparks, potentially igniting residual combustible vapors.
Waste Management Workflow
The following decision matrix illustrates the logical flow for processing 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane to ensure compliance with environmental health and safety (EHS) standards.
Figure 1: Decision matrix and disposal workflow for halogenated cyclopropane derivatives.
References
-
Chemical waste management: combining compatible used organic solvents. University of Louisville Department of Environmental Health and Safety.[Link]
-
Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. EPA Office of Research and Development. [Link]
-
Material Safety Data Sheet - Cyclopropane Derivatives. Cole-Parmer.[Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane. As specific safety data for this compound is not extensively published, this document is built upon a precautionary principle. The guidance is derived from the known hazards of the structurally similar and well-documented compound, (Chloromethyl)cyclopropane, and established best practices for handling flammable, chlorinated organic compounds in a research environment.[1][2][3]
Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of safety, ensuring that every experimental step is grounded in a comprehensive understanding of the potential risks and the rationale behind each protective measure.
Hazard Assessment: Understanding the "Why" Behind the PPE
To select appropriate PPE, we must first understand the inherent hazards of the chemical class. Based on data from analogous compounds, 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane should be treated as a substance with multiple hazards. The primary threats are its high flammability and its irritant properties upon contact or inhalation.[1][4]
The hazards of the closely related compound, (Chloromethyl)cyclopropane, are well-documented and provide a strong basis for our safety protocols.[3][5]
| Hazard Class | GHS Hazard Code | Description | Source(s) |
| Physical Hazard | H225 | Highly flammable liquid and vapor | [1][3][4] |
| Health Hazard | H315 | Causes skin irritation | [1][4] |
| Health Hazard | H319 | Causes serious eye irritation | [1][4] |
| Health Hazard | H335 | May cause respiratory irritation | [1][4] |
| Health Hazard | H302 | Harmful if swallowed | [1][6] |
The high flammability, indicated by a flash point of -2 °C for the analog, necessitates strict control of ignition sources and specialized handling procedures to prevent static discharge.[3][7] The irritant nature of the compound demands robust barrier protection for the skin, eyes, and respiratory system.
The Core Safety Framework: Engineering Controls and PPE
A robust safety plan prioritizes engineering controls to minimize exposure, with PPE serving as the critical final barrier for the user.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is selected, ensure the following engineering controls are in place and fully operational:
-
Certified Chemical Fume Hood: All handling of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane must be conducted within a properly functioning chemical fume hood to manage volatile vapors and minimize inhalation risk.[2][8]
-
Emergency Eyewash Station and Safety Shower: These must be readily accessible and tested regularly. Immediate access is critical in the event of accidental contact.[2][9]
-
Grounding and Bonding: To mitigate the risk of fire from static electricity, ensure all containers and receiving equipment are properly grounded and bonded during transfers of the liquid.[5][7]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[10]
Mandatory Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing comprehensive protection against the identified hazards of flammability, chemical splash, and irritation.
| Protection Type | Specification | Rationale and Field Insights |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) and a full-face shield. | Goggles provide a seal against splashes and vapors.[11] A face shield is required to be worn over the goggles to protect the entire face from splashes, especially when transferring liquids or running reactions.[2][12] |
| Hand Protection | Nitrile gloves. | Nitrile provides good resistance to chlorinated solvents.[11] Always inspect gloves for tears or degradation before use. For prolonged operations or handling larger quantities, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin.[10] |
| Body Protection | Flame-resistant (FR) laboratory coat and closed-toe shoes. | Due to the high flammability (H225), a standard cotton lab coat is insufficient. An FR coat will not ignite and continue to burn if exposed to a flash fire.[2][13] Closed-toe shoes made of a non-porous material are required to protect against spills.[14] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor (OV) cartridges. | While all work should be performed in a fume hood, respiratory protection must be available for immediate use in case of a large spill or failure of engineering controls.[2][3] A proper fit test is mandatory for all respirator users. |
Operational and Disposal Plans: Integrating Safety into Your Workflow
Step-by-Step Safe Handling Protocol
-
Preparation: Before starting, review the Safety Data Sheet (SDS) for (Chloromethyl)cyclopropane.[15] Ensure the fume hood is operational and the area is clear of clutter and ignition sources.[8]
-
PPE Donning: Don your PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.
-
Chemical Handling: Use only non-sparking tools.[8] When transferring the chemical, open containers away from your face and perform all operations slowly and deliberately to minimize splashing.[10] Ensure containers are grounded.[5]
-
Post-Handling: Tightly close all containers immediately after use.[10]
-
Decontamination & PPE Doffing: Wipe down the work surface. Remove PPE carefully in the reverse order it was put on, ensuring not to touch the outside of contaminated items. Remove gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill: Evacuate the immediate area. If the spill is large or ventilation is inadequate, leave the lab and contact your institution's emergency response team. For small spills inside a fume hood, use an inert absorbent material (e.g., sand or vermiculite), collect it with non-sparking tools, and place it in a sealed, labeled container for hazardous waste.[7]
Disposal Plan
All materials contaminated with 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane, including excess reagent, contaminated absorbent material, and disposable PPE, must be treated as hazardous waste.[2][6]
-
Collect waste in a designated, properly labeled, and tightly sealed container.
-
The container should be stored in a well-ventilated area suitable for flammable liquids, away from incompatible materials.
-
Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6][8]
Visualized Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for safely handling 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane.
Caption: Logical workflow for PPE selection and safe handling of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane.
References
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National Center for Biotechnology Information. (Chloromethyl)cyclopropane | C4H7Cl | CID 80013. PubChem. Available at: [Link]
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Scribd. PPE Guidelines for Chlorine Handling. Available at: [Link]
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Cheméo. Chemical Properties of (Chloromethyl)cyclopropane (CAS 5911-08-0). Available at: [Link]
- Cosutin Industrial CO., Limited. Material Safety Data Sheet - Cyclopentane.
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available at: [Link]
- Westlake. HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
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Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection. Available at: [Link]
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GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Available at: [Link]
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Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Available at: [Link]
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University of Patras. LABORATORY HEALTH & SAFETY RULES. Available at: [Link]
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Rowan University. Department of Chemical Engineering - Laboratory Operations and Safety Manual. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
